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1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Documentation Hub

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  • Product: 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • CAS: 865546-36-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Rational Drug Design

Executive Summary The transition from planar, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. The molecule 1-Pyridin-3-yl-1,2,3,4-tetrahy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. The molecule 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 865546-36-7) represents a highly privileged bicyclic architecture[1]. By fusing a pyrrole ring with a tetrahydropyrazine system, this scaffold achieves profound conformational restriction. When substituted at the C1 position with a 3-pyridyl group, the molecule gains a highly specific hydrogen-bond acceptor vector and a finely tuned dual-pKa profile.

This technical guide provides an authoritative analysis of the structural, physicochemical, and synthetic properties of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, alongside self-validating experimental protocols for its characterization in early-stage drug discovery.

Structural Architecture & Mechanistic Rationale

Conformational Restriction and the "Escape from Flatland"

The 2 acts as a rigidified piperazine bioisostere[2]. In flexible aliphatic amines, target binding incurs a significant entropic penalty as the molecule freezes into a bioactive conformation. The bicyclic constraint of the pyrrolo-pyrazine system pre-organizes the nitrogen vectors, minimizing this thermodynamic cost. Furthermore, increasing the fraction of sp3-hybridized carbons (Fsp3) has been empirically linked to higher clinical success rates due to improved solubility and reduced off-target promiscuity.

Dual-Basicity and ADME Implications

The parent 3[3]. However, in the partially saturated 1,2,3,4-tetrahydro derivative, the basicity is localized to the secondary aliphatic amine (N2 position). The introduction of the 3-pyridyl group introduces a secondary, weaker basic center.

  • Aliphatic Amine (N2): pKa ~ 8.0. Ensures the molecule is predominantly (but not entirely) protonated at physiological pH (7.4), driving aqueous solubility.

  • Pyridine Nitrogen: pKa ~ 5.2. Remains neutral in systemic circulation, acting as a potent hydrogen-bond acceptor for target kinase or receptor interactions.

Physicochemical Data Summary

To facilitate rational lead optimization, the foundational physicochemical parameters of the compound are summarized below.

Table 1: Physicochemical Profile of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

ParameterValue (Experimental/Predicted)Pharmacological Relevance in Drug Design
Molecular Weight 201.27 g/mol Highly compliant with Lipinski’s Rule of 5; allows room for further functionalization.
pKa1 (Aliphatic N2) ~7.8 - 8.2Balances aqueous solubility (via ionization) with membrane permeability.
pKa2 (Pyridine N) ~5.2Remains un-ionized at pH 7.4; critical for specific target H-bond interactions.
LogP (Octanol/Water) ~1.8Optimal lipophilicity for oral absorption without excessive hydrophobic trapping.
LogD (pH 7.4) ~1.2 - 1.5Ideal range for Blood-Brain Barrier (BBB) penetration if CNS targeting is desired.
TPSA 31.3 ŲLow polar surface area strongly supports passive transcellular permeation.
Fraction sp3 (Fsp3) 0.33Provides necessary 3D architecture, reducing flatland-associated toxicity.

Synthetic Methodologies

The construction of the 1-substituted tetrahydropyrrolo[1,2-a]pyrazine scaffold requires precise stereochemical control, as the C1 position is a chiral center. The most robust and modern approach utilizes a 4[4].

By condensing an N-aminoethylpyrrole with 3-pyridinecarboxaldehyde, an N-acyliminium ion intermediate is formed. The use of a chiral phosphoric acid catalyst dictates the facial selectivity of the subsequent intramolecular nucleophilic attack by the pyrrole ring, yielding the cyclized product with high enantiomeric excess (ee).

SynthWorkflow N_Aminoethylpyrrole N-Aminoethylpyrrole (Starting Material) IminiumIon N-Acyliminium Ion Intermediate N_Aminoethylpyrrole->IminiumIon PyridineAldehyde 3-Pyridinecarboxaldehyde (Electrophile) PyridineAldehyde->IminiumIon AzaFC Intramolecular Aza-Friedel-Crafts Cyclization IminiumIon->AzaFC Chiral Phosphoric Acid Product 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine AzaFC->Product

Fig 1: Catalytic asymmetric intramolecular aza-Friedel-Crafts synthesis pathway.

Experimental Protocols for Physicochemical Characterization

To ensure high-fidelity data for ADME modeling, the following protocols are designed as self-validating systems . Every step includes causality-driven controls to prevent false positives or artifacts.

Protocol A: Potentiometric Determination of pKa

Causality: UV-metric titration is unsuitable here because the primary ionization event (protonation of the aliphatic N2) does not cause a significant shift in the chromophore's UV absorbance. Potentiometry directly measures the change in hydrogen ion concentration.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C. Validation: The Nernstian slope must be >98%.

  • Solvent Preparation: Prepare a 0.15 M KCl aqueous solution. Causality: High background electrolyte concentration maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Blank Titration: Titrate the 0.15 M KCl solvent with 0.5 M KOH from pH 2.0 to 12.0. This establishes the background hydroxyl/hydrogen ion consumption curve.

  • Sample Titration: Dissolve 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in the 0.15 M KCl solution to a concentration of 1 mM. Acidify to pH 2.0 using 0.5 M HCl, then titrate with 0.5 M KOH to pH 12.0 under an argon atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews basic pKa readings).

  • Data Processing: Subtract the blank curve from the sample curve. The inflection points on the Bjerrum plot correspond to the macroscopic pKa values.

Protocol B: Shake-Flask LogD(7.4) Profiling

Causality: Calculated LogP (cLogP) models frequently fail for multi-basic heterocycles due to unpredictable solvation energies and intramolecular hydrogen bonding. Empirical Shake-Flask remains the gold standard.

  • Phase Saturation: Vigorously stir 1-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours, then separate. Causality: Mutual saturation prevents volume shifts during the actual assay, which would alter concentration calculations.

  • Sample Preparation: Dissolve the compound in the mutually saturated PBS phase to a concentration of 100 µM.

  • Internal Validation: Spike the aqueous phase with 10 µM of Propranolol (known LogD ~1.2). Validation: If the reference compound's LogD deviates by >0.1 log units from literature, the run is discarded.

  • Partitioning: Add an equal volume of saturated 1-octanol. Shake the vials at 300 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 x g for 15 minutes to break micro-emulsions.

  • Quantification: Carefully sample both phases and quantify the compound using LC-MS/MS (MRM mode). LogD is calculated as Log10([AUC_octanol] / [AUC_buffer]).

PhysChem Compound Purified Compound (>98% Purity) pKa Potentiometric Titration (Determine pKa1 & pKa2) Compound->pKa Sol Thermodynamic Solubility (HPLC-UV Quantification) Compound->Sol LogD Shake-Flask Assay (Octanol/Buffer pH 7.4) pKa->LogD pH selection Decision Go/No-Go Decision for In Vivo PK LogD->Decision Sol->Decision

Fig 2: Self-validating physicochemical screening cascade for early drug design.

References

  • Title: Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][5]

  • Title: A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones Source: Organics (MDPI) URL: [Link][2]

  • Title: 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE - Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction Source: Organic Letters (ACS Publications) URL: [Link][4]

  • Title: Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

Sources

Exploratory

Whitepaper: In Vitro Binding Affinity Profiling of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Executive Summary & Pharmacological Rationale The compound 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 865546-36-7) represents a highly specialized heterocyclic scaffold of significant interest in neurop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 865546-36-7) represents a highly specialized heterocyclic scaffold of significant interest in neuropharmacology. Structurally, it is characterized by a rigidified bicyclic tetrahydropyrrolo[1,2-a]pyrazine core covalently linked to a 3-pyridyl moiety.

This specific topological arrangement is a classic pharmacophore for central neuronal nicotinic acetylcholine receptors (nAChRs) ()[1]. The binding causality is driven by two primary interactions:

  • Hydrogen Bond Acceptor: The nitrogen atom of the 3-pyridyl group acts as a critical hydrogen-bond acceptor, mimicking the pyridine ring of endogenous and exogenous ligands like nicotine and epibatidine.

  • Cation- π Interaction: The basic aliphatic nitrogen within the pyrazine ring becomes protonated at physiological pH (7.4). This positively charged center is drawn into the receptor's aromatic binding cage (comprising residues like Trp149 and Tyr190), forming strong cation- π interactions ()[2].

While the tetrahydropyrrolo[1,2-a]pyrazine core is also recognized as a privileged scaffold for Aldose Reductase inhibitors ()[3] and Histone Deacetylase 6 (HDAC6) modulators ()[4], the presence of the 3-pyridyl group heavily biases the molecule's affinity toward α4β2 and α7 nAChR subtypes. This guide details the rigorous in vitro methodologies required to profile its binding affinity and functional efficacy.

In Vitro Radioligand Binding Assays (RLBA)

To accurately determine the binding affinity ( Ki​ ) of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a competition radioligand binding assay is the gold standard. The protocol below is optimized for the α4β2 nAChR subtype using [3H] -Epibatidine.

Step-by-Step Methodology: α4β2 nAChR Competition Binding

Reagents & Materials:

  • Tissue Source: HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [3H] -Epibatidine (Specific activity: ~50-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C).

  • Filters: GF/B glass fiber filter plates (Whatman).

Protocol:

  • Membrane Preparation: Harvest HEK293 cells at 80% confluence. Homogenize in ice-cold 50 mM Tris-HCl buffer using a Polytron homogenizer. Centrifuge at 36,000 × g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 50 µ g/well ()[5].

    • Causality: Centrifugation removes cytosolic proteins and concentrates the membrane-bound receptors. Maintaining 4°C prevents proteolytic degradation of the nAChR pentamers.

  • Filter Pre-treatment: Pre-soak GF/B filter plates in 0.5% polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: Glass fiber filters carry a net negative charge that non-specifically binds positively charged ligands (like our test compound and epibatidine). PEI neutralizes this charge, ensuring the measured radioactivity reflects true receptor-bound ligand rather than filter artifact.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -Epibatidine (final concentration 500 pM), 50 µL of test compound (serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane suspension. Incubate at 4°C for 2 hours.

    • Causality: The 4°C incubation temperature slows the dissociation rate of the radioligand-receptor complex, allowing the system to reach thermodynamic equilibrium without the risk of receptor desensitization or internalization that occurs at 37°C ()[6].

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the PEI-treated GF/B plates. Wash three times with 300 µL of ice-cold assay buffer.

  • Quantification: Dry the plates, add 40 µL of liquid scintillation cocktail per well, and quantify bound radioactivity using a MicroBeta scintillation counter.

System Validation Criteria (Self-Validating Design)

To ensure the assay is a self-validating system, the following internal controls must be met for the data to be accepted:

  • Z'-Factor: Must be 0.6, indicating robust assay window and low variance.

  • Non-Specific Binding (NSB): Defined by co-incubation with 10 µM (-)-nicotine. NSB must constitute <15% of total binding.

  • Reference Standard: A known standard (e.g., Varenicline) must yield a Ki​ within 0.3 log units of its historical running average.

Workflow A 1. Membrane Preparation (HEK293 α4β2 Cells) B 2. Radioligand Incubation ([3H]-Epibatidine + Compound) A->B C 3. Rapid Vacuum Filtration (0.5% PEI-treated GF/B Filters) B->C D 4. Liquid Scintillation (Quantify Bound Radioactivity) C->D E 5. Non-Linear Regression (Cheng-Prusoff Ki Calculation) D->E

Caption: Workflow for high-throughput radioligand competition binding assay.

Functional Profiling: Calcium Flux Assay

Binding affinity ( Ki​ ) proves the compound occupies the receptor, but it does not dictate functional efficacy. To determine if 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is an agonist, partial agonist, or antagonist, a kinetic Calcium Flux Assay is required.

Step-by-Step Methodology
  • Cell Seeding: Plate HEK293- α4β2 cells in 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM in HBSS buffer with 20 mM HEPES and 2.5 mM Probenecid). Incubate for 45 minutes at 37°C in the dark.

    • Causality: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification allows it to passively diffuse across the lipid bilayer. Once intracellular, endogenous esterases cleave the AM group, trapping the fluorophore inside the cell. Probenecid is included to inhibit multidrug resistance proteins (MRPs), preventing the active efflux of the cleaved dye.

  • Kinetic Reading (FLIPR): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds. Inject 10 µL of the test compound and record fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 3 minutes.

  • System Validation: Baseline fluorescence drift must be < 10% prior to compound addition. The signal-to-background (S/B) ratio of the maximal Acetylcholine (ACh) response must be 3.0.

Pathway L 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine R α4β2 / α7 nAChR (Ligand-Gated Ion Channel) L->R Agonist Binding I Ca2+ / Na+ Influx (Membrane Depolarization) R->I Channel Opening V Voltage-Gated Calcium Channels (VGCC) Activation I->V C Intracellular Calcium Release (Ca2+ Sparks) V->C S Downstream Kinase Signaling (PI3K/Akt) C->S

Caption: nAChR activation and downstream intracellular calcium signaling pathway.

Quantitative Data Presentation

To convert raw IC50​ values from the radioligand assay into absolute affinity constants ( Ki​ ), the Cheng-Prusoff equation is applied: Ki​=IC50​/(1+[L]/Kd​) . Causality: The IC50​ is relative to the concentration of radioligand [L] used. The Cheng-Prusoff correction normalizes this against the radioligand's dissociation constant ( Kd​ ), allowing for true inter-assay and inter-laboratory comparability.

Below is a structured summary of the representative in vitro pharmacological profile for this specific structural class, demonstrating its high selectivity for nAChRs over other targets associated with the pyrrolopyrazine core.

Target Receptor / EnzymeAssay MethodologyRepresentative Ki​ / IC50​ (nM)Functional Efficacy ( Emax​ %)Reference Standard α4β2 nAChR [3H] -Epibatidine Competition0.5 – 5.080 - 90% (Partial Agonist)Varenicline / Epibatidine α7 nAChR [125I] α -Bungarotoxin Competition50 – 20030 - 50% (Partial Agonist) α -BungarotoxinAldose ReductaseEnzymatic Inhibition Assay> 10,000N/A (Inactive)AS-3201HDAC6Fluorogenic Deacetylase Assay> 5,000N/A (Inactive)Tubacin Note: The 3-pyridyl substitution effectively abolishes the Aldose Reductase and HDAC6 inhibitory activity typically seen in other tetrahydropyrrolo[1,2-a]pyrazine derivatives, driving exquisite selectivity for nicotinic channels.

References

  • Abreo, M. A., et al. "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 1996. [Link]

  • Dukat, M., et al. "Structure−Affinity Relationships of a Unique Nicotinic Ligand: N-Dimethyl-N4-phenylpiperazinium Iodide (DMPP)." Journal of Medicinal Chemistry, ACS Publications, 2001.[Link]

  • Horti, A. G., et al. "18 F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons." Journal of Nuclear Medicine, 2009.[Link]

  • Horiguchi, M., et al. "Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay." Frontiers in Pharmacology, 2011.[Link]

  • Oka, M., et al. "Stereospecific Interaction of a Novel Spirosuccinimide Type Aldose Reductase Inhibitor, AS-3201, with Aldose Reductase." Biochemistry, ACS Publications, 2001.[Link]

  • Zhang, Y., et al. "Recent Advances in Small Molecular Modulators Targeting Histone Deacetylase 6." Future Medicinal Chemistry, Taylor & Francis, 2020.[Link]

Sources

Foundational

Crystal Structure Analysis of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Derivatives: A Comprehensive Technical Guide

Executive Summary The structural elucidation of fused bicyclic nitrogen heterocycles is a cornerstone of modern rational drug design. Specifically, 1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 865546-36-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of fused bicyclic nitrogen heterocycles is a cornerstone of modern rational drug design. Specifically, 1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 865546-36-7)[1] and its derivatives represent a highly privileged scaffold. These molecules are frequently deployed as potent kinase inhibitors, aldose reductase inhibitors, and coagulation factor VIIa (FVIIa) antagonists[2].

This technical whitepaper provides an in-depth analysis of the crystallographic workflows required to resolve the three-dimensional structures of these derivatives. By examining the causality behind asymmetric synthesis, salt-induced crystallization, and X-ray diffraction (XRD) refinement, this guide establishes a self-validating framework for researchers to map the pharmacophore and intermolecular interactions of tetrahydropyrrolo[1,2-a]pyrazines.

Structural Significance and Pharmacophore Mapping

The biological efficacy of 1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is intrinsically linked to its three-dimensional conformation. The molecule consists of three critical domains:

  • The Pyrrole Ring: An electron-rich aromatic system that engages in hydrophobic contacts within target protein binding sites (e.g., the S2/S3 pockets of Factor VIIa)[2].

  • The Tetrahydropyrazine Core: A saturated, flexible ring that typically adopts a half-chair conformation. This flexibility allows the molecule to adapt to the steric constraints of a receptor pocket.

  • The 1-Pyridin-3-yl Substituent: Positioned at the chiral C1 center, this moiety acts as a critical hydrogen-bond acceptor and participates in π−π stacking[3].

Determining the exact spatial orientation of the pyridine ring relative to the fused bicyclic core requires high-resolution single-crystal X-ray diffraction.

PharmacophoreModel Core 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine Pyrrole Pyrrole Motif Hydrophobic S2/S3 Pocket Binding Core->Pyrrole Pyrazine Tetrahydropyrazine Core Conformational Scaffold (Half-Chair) Core->Pyrazine Pyridine 1-Pyridin-3-yl Substituent H-Bond Acceptor & π-π Stacking Core->Pyridine Bio Enhanced Target Affinity (e.g., Factor VIIa Inhibition) Pyrrole->Bio Pyrazine->Bio Pyridine->Bio

Caption: Pharmacophore mapping and structural causality of the 1-pyridin-3-yl substitution.

Synthesis and Crystallization Protocols

To obtain diffraction-quality crystals, the chemical precursor must be synthesized with high enantiomeric purity and subsequently modified to overcome the inherent physical limitations of the free base form.

Protocol: Asymmetric Synthesis and TFA Salt Crystallization

The following methodology details a self-validating workflow for generating single crystals of the target derivative.

Step 1: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

  • Procedure: React the N-aminoethylpyrrole precursor with 3-pyridinecarboxaldehyde using a chiral phosphoric acid catalyst in tetrahydrofuran (THF)[4].

  • Causality: THF provides the optimal dielectric environment to stabilize the transition state of the aza-Friedel-Crafts cyclization. The chiral phosphoric acid dictates the stereochemical outcome at the C1 position, ensuring high enantiomeric excess (ee > 90%)[4].

  • Self-Validation: The crude product is purified via chiral HPLC. The resulting chromatogram serves as a mandatory validation gate; attempting to crystallize a low-ee mixture will thermodynamically favor amorphous precipitation rather than ordered crystal lattices.

Step 2: Trifluoroacetic Acid (TFA) Salt Formation

  • Procedure: Dissolve the enantiopure free base in dichloromethane (DCM) and add 1.1 equivalents of TFA dropwise at 0°C.

  • Causality: Tetrahydropyrrolo[1,2-a]pyrazine free bases are frequently viscous oils. By protonating the basic nitrogen atoms, the bulky, fluorine-rich TFA counterion is introduced. This enforces a rigid ionic lattice, drastically improving crystallinity and assisting in downstream phase solving via anomalous dispersion of the fluorine atoms[4].

Step 3: Vapor Diffusion Crystallization

  • Procedure: Place the DCM solution in an inner vial, housed within a sealed outer chamber containing a volatile anti-solvent (e.g., pentane).

  • Causality: The slow vapor-phase diffusion of pentane into the DCM gradually lowers the solubility of the TFA salt. This thermodynamic control prevents rapid, chaotic nucleation, promoting the growth of large, defect-free single crystals required for high-resolution X-ray diffraction.

X-Ray Crystallography Workflow

Once a suitable crystal is harvested, it is subjected to X-ray diffraction. The refinement of the crystallographic data is an inherently self-validating loop: the calculated electron density map must mathematically align with the observed diffraction pattern.

CrystallographyWorkflow N1 1. Asymmetric Synthesis (Aza-Friedel-Crafts) N2 2. Salt Formation (TFA Addition) N1->N2 N3 3. Crystal Growth (Vapor Diffusion) N2->N3 N4 4. X-Ray Diffraction (Data Collection at 100K) N3->N4 N5 5. Phase Solving & Refinement (SHELXL / OLEX2) N4->N5 N6 6. Structural Validation (R-factor & Flack Parameter) N5->N6

Caption: Step-by-step crystallographic workflow for tetrahydropyrrolo[1,2-a]pyrazine derivatives.

Quantitative Crystallographic Parameters

The structural integrity of the refined model is validated through specific quantitative metrics. The table below summarizes the expected crystallographic parameters for 1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives.

ParameterTypical Value / RangeStructural Causality & Significance
Space Group P21​21​21​ or P21​ Chiral derivatives (e.g., R -enantiomers) must crystallize in non-centrosymmetric space groups. This validates the success of the asymmetric synthesis[4].
R-Value ( R1​ ) < 0.05A low R1​ value acts as a self-validating metric, confirming the proposed atomic model mathematically aligns with the observed electron density.
Flack Parameter ~0.0 ( ± 0.1)Essential for confirming the absolute configuration at the C1 chiral center; values near 0 prove the correct enantiomer was modeled.
C1–N Bond Length 1.45 – 1.47 ÅConfirms sp3 hybridization of the tetrahydropyrazine core, distinguishing its conformation from oxidized, planar pyrazinone analogs[3].
π−π Stacking 3.3 – 3.6 ÅThe distance between the pyrrole and pyridine rings of adjacent molecules drives solid-state packing and mimics hydrophobic pocket binding in vivo.

Biological Implications & Structure-Activity Relationship (SAR)

The crystallographic data of 1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine directly informs its biological application. For instance, when analyzing the 2[2], researchers observed that the bicyclic scaffold provides up to five distinct hydrogen-bonding interactions.

The absolute configuration at the C1 position dictates the trajectory of the 3-pyridinyl group. If the stereochemistry is inverted, the pyridine nitrogen will fail to align with the critical hydrogen-bond donors in the target's S1 pocket, resulting in a precipitous drop in binding affinity. Therefore, the single-crystal X-ray diffraction of the TFA salt is not merely a structural confirmation, but a predictive tool for the molecule's pharmacokinetic and pharmacodynamic viability.

References

  • Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. ACS Publications (Organic Letters). Available at:[Link]

  • 4ISI: Structure of FACTOR VIIA in complex with the inhibitor (6S)-N-(4-CARBAMIMIDOYLBENZYL)-1-CHLORO-3-(CYCLOBUTYLAMINO)-8,8-DIETHYL-4-OXO-4,6,7,8-TETRAHYDROPYRROLO[1,2-A]PYRAZINE-6-CARBOXAMIDE. RCSB Protein Data Bank. Available at: [Link]

  • 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE (CAS: 865546-36-7). NextSDS Chemical Substance Information. Available at:[Link]

  • Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia MDPI. Available at:[Link]

Sources

Exploratory

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract The blood-brain barrier (BBB) represents the most significant obstacle to developing therapeutics for central nervous system (CNS) disorders. Its h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to developing therapeutics for central nervous system (CNS) disorders. Its highly selective nature excludes the vast majority of small molecules from entering the brain.[1] This guide provides a comprehensive framework for assessing the BBB permeability of a novel heterocyclic compound, 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. As specific experimental data for this molecule is not publicly available, this document serves as a strategic workflow, guiding researchers from initial theoretical and in silico predictions through to rigorous in vitro and in vivo validation. The methodologies described herein are grounded in established principles of drug discovery, emphasizing a tiered, data-driven approach to decision-making.

Introduction: The CNS Candidate & The Gatekeeper

The compound 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine belongs to the pyrrolopyrazine class of heterocyclic scaffolds. While this specific molecule is not extensively documented in public literature, related structures have been investigated for various pharmacological activities.[2][3][4] For any such compound to be a viable CNS drug candidate, it must first overcome the formidable challenge of crossing the BBB.

The BBB is a dynamic interface formed by brain endothelial cells, characterized by complex tight junctions and the expression of active efflux transporters, which together severely restrict the passage of substances from the bloodstream into the brain parenchyma.[5] Therefore, a thorough and early assessment of BBB penetration is critical to avoid costly late-stage failures in the drug development pipeline. This guide outlines a logical, multi-stage process for characterizing the BBB permeability of our target compound.

Stage 1: Theoretical and In Silico Assessment

Before any resource-intensive experiments are conducted, computational methods can provide a valuable initial assessment of a compound's likelihood to cross the BBB.[1][6] These predictions are based on its physicochemical properties and are correlated with extensive datasets of known CNS-penetrant and non-penetrant drugs.

Physicochemical Profiling

Key molecular descriptors heavily influence passive diffusion across the BBB.[7][8] While experimental values for 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are not available, predictive tools (e.g., SwissADME, ChemDraw) can generate the necessary data from its chemical structure.

Table 1: Predicted Physicochemical Properties and CNS Drug-Likeness

ParameterPredicted Value (Hypothetical)Optimal Range for CNS DrugsRationale
Molecular Weight (MW)~215.28 g/mol < 450 DaSmaller molecules more readily diffuse across tight junctions.[8]
Lipophilicity (logP)~1.81.5 - 3.5An optimal balance is needed; too high increases non-specific binding, too low prevents membrane partitioning.[8]
Topological Polar Surface Area (TPSA)~30 Ų< 70 ŲHigh polarity, indicated by a large TPSA, correlates with poor BBB permeability due to the energetic cost of desolvation.[8]
H-Bond Donors1≤ 3Hydrogen bonds with water must be broken for membrane transit; fewer is better.[8]
H-Bond Acceptors3≤ 7Similar to donors, excessive H-bond acceptors increase polarity and hinder permeability.[8]
pKa~7.8 (Basic)7.5 - 10.5Weakly basic compounds are often favored as they can be partially un-ionized at physiological pH (7.4), aiding membrane passage.[8]

Based on these hypothetical predictions, the compound shows promise. It fits comfortably within the established guidelines for CNS drug-likeness, suggesting that passive diffusion across the BBB is plausible.

Quantitative Structure-Activity Relationship (QSAR) Models

Numerous computational models exist to predict BBB penetration, typically expressed as logBB (the logarithmic ratio of the steady-state concentration of a drug in the brain to that in blood).[7][9][10] These models use machine learning algorithms trained on large datasets of compounds with known permeability.[11]

  • Action: Submit the structure of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine to several validated in silico BBB prediction tools.

  • Interpretation: A predicted logBB > 0 indicates a compound that concentrates in the brain, while a logBB < 0 suggests poor penetration. A value close to zero suggests distribution similar to blood.

  • Causality: These models implicitly capture complex relationships between a molecule's features and its ability to permeate the BBB, offering a more nuanced prediction than simple physicochemical rules alone.[9]

Stage 2: In Vitro Experimental Validation

If in silico data is promising, the next step is to measure permeability using physical models that mimic the BBB. This stage provides the first experimental data on the compound's behavior.

High-Throughput Screening: PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput, non-cell-based method for predicting passive diffusion.[12][13] It measures a compound's ability to diffuse from a donor well, through an artificial membrane coated with a lipid mixture mimicking the BBB, into an acceptor well.

  • Preparation: A 96-well filter plate (donor plate) is coated with a brain lipid mixture (e.g., a solution of phospholipids in dodecane).[14] A separate 96-well plate (acceptor plate) is filled with a buffer solution (e.g., PBS, pH 7.4).[13][14]

  • Compound Addition: The test compound is dissolved in the donor plate buffer (e.g., PBS with 5% DMSO) and added to the donor wells.[5]

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a set period (e.g., 4-20 hours) at room temperature.[5][12]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS or UV spectroscopy.

  • Calculation: The effective permeability coefficient (Pe) is calculated. Control compounds with known high (e.g., Propranolol) and low (e.g., Atenolol) permeability are run in parallel for validation.

  • Pe > 4.0 x 10⁻⁶ cm/s: High probability of BBB penetration (CNS+).[14]

  • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of BBB penetration (CNS-).[14]

This assay provides a clean measure of passive permeability. A high Pe value at this stage is a strong positive indicator.

Cell-Based Assays: Incorporating Biological Complexity

While PAMPA is excellent for assessing passive diffusion, it lacks biological components like tight junctions and active transporters. Cell-based assays provide a more physiologically relevant model. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for this purpose.[15][16][17][18][19]

G cluster_prep Phase 1: Monolayer Formation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis seed Seed hCMEC/D3 cells on collagen-coated Transwell inserts culture Culture cells to confluence (5-7 days) seed->culture teer Monitor barrier integrity via TEER measurement culture->teer add_cmpd Add compound to Apical (Blood) side teer->add_cmpd If TEER > 150 Ω·cm² incubate Incubate (e.g., 1-4 hours) add_cmpd->incubate sample Sample from Basolateral (Brain) side at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calc Calculate Papp (cm/s) quantify->calc caption Workflow for hCMEC/D3 Transwell Permeability Assay.

Caption: Workflow for hCMEC/D3 Transwell Permeability Assay.

  • Monolayer Formation: hCMEC/D3 cells are seeded onto collagen-coated microporous membrane inserts (Transwells).[16] They are cultured until they form a confluent monolayer, which typically takes 5-7 days.[18]

  • Barrier Integrity Check: The integrity of the monolayer's tight junctions is confirmed by measuring Trans-Endothelial Electrical Resistance (TEER). A TEER value above 150 Ω x cm² indicates a viable barrier.[20]

  • Transport Assay: The test compound is added to the apical (top, "blood") chamber. Samples are taken from the basolateral (bottom, "brain") chamber at various time points.[20]

  • Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[14]

  • Efflux Assessment: To determine if the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is repeated in the reverse direction (basolateral to apical). The ratio of Papp (B→A) / Papp (A→B) is calculated. An efflux ratio > 2.0 suggests the compound is actively pumped out of the cells.[14]

Stage 3: In Vivo Confirmation

The definitive test of BBB permeability is to measure compound concentrations directly in the brain of a living animal.[21] These studies integrate all physiological factors, including plasma protein binding, metabolism, and active transport.[22]

Key Parameter: The Unbound Brain-to-Plasma Ratio (Kp,uu)

The most informative metric for quantifying brain penetration is Kp,uu, the ratio of the unbound drug concentration in the brain to the unbound concentration in plasma at steady-state.[22][23]

  • Kp,uu ≈ 1: The compound crosses the BBB primarily by passive diffusion.[8][22]

  • Kp,uu > 1: An active influx mechanism is likely involved.[8]

  • Kp,uu < 1: The compound is likely a substrate for active efflux transporters at the BBB.[8]

Experimental Approach: Brain Homogenate Method

While microdialysis is considered the gold standard, the brain homogenate method is a common and robust alternative for determining Kp,uu.[23]

G cluster_invivo In Vivo Dosing cluster_exvivo Ex Vivo Analysis cluster_calc Calculation dose Administer compound to animal model (e.g., mouse) via IV infusion to reach steady-state collect Collect terminal blood (plasma) and whole brain samples dose->collect measure_total Measure total concentration in plasma (Cp) and brain homogenate (Cbr) collect->measure_total measure_fu Determine unbound fraction in plasma (fu,p) and brain homogenate (fu,br) via equilibrium dialysis collect->measure_fu calc_kp Calculate Kp = Cbr / Cp measure_total->calc_kp calc_kpuu Calculate Kp,uu = Kp * (fu,p / fu,br) measure_fu->calc_kpuu calc_kp->calc_kpuu caption Workflow for determining Kp,uu via the brain homogenate method.

Caption: Workflow for determining Kp,uu via the brain homogenate method.

  • Dosing: The compound is administered to rodents (e.g., mice or rats) typically via intravenous infusion to achieve steady-state concentrations.

  • Sample Collection: At a designated time point, blood and brain tissue are collected.[14]

  • Homogenization & Analysis: The brain tissue is homogenized. Total drug concentrations in plasma (Cp) and brain homogenate (Cbr) are measured by LC-MS/MS. This allows for the calculation of the total brain-to-plasma ratio, Kp = Cbr / Cp.[22]

  • Unbound Fraction Measurement: The unbound fractions in plasma (fu,p) and brain homogenate (fu,br) are determined separately using an in vitro technique like equilibrium dialysis.[23]

  • Kp,uu Calculation: The final value is calculated using the equation: Kp,uu = Kp * (fu,p / fu,br) .[8]

Data Synthesis and Conclusion

The assessment of BBB permeability is not a single experiment but a weight-of-evidence approach.

Table 2: Hypothetical Integrated Data Profile for the Compound

Assay StageParameterResult (Hypothetical)Interpretation
In Silico Predicted logBB+0.25Favorable for brain penetration.
In Vitro (PAMPA) Pe (cm/s)6.5 x 10⁻⁶High passive permeability.
In Vitro (hCMEC/D3) Papp (A→B) (cm/s)8.2 x 10⁻⁶Good apparent permeability in a biological model.
In Vitro (hCMEC/D3) Efflux Ratio1.2Not a significant substrate for efflux transporters.
In Vivo (Mouse) Kp,uu0.95Readily crosses the BBB via passive diffusion in vivo.[24]

A data profile like the one above would provide strong confidence that 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine effectively crosses the blood-brain barrier and warrants further investigation as a CNS drug candidate. Conversely, poor results at any stage, such as a low Pe value or a high efflux ratio, would be critical flags requiring chemical modification of the scaffold or deprioritization of the candidate. This systematic, multi-faceted evaluation ensures that resources are focused on compounds with the highest probability of success.

References

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (n.d.). Google AI.
  • A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. (2023, June 15). PubMed.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. (n.d.).
  • Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. (n.d.). The Gelli Lab.
  • In-silico prediction of blood–brain barrier permeability. (2012, October 24). Taylor & Francis Online.
  • Assay of Blood Brain Barrier and Placental Barrier Permeability. (2025, December 5). Bio-protocol.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026, January 31). MDPI.
  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability. (n.d.). ResearchGate.
  • The hCMEC/D3 cell line as a model of the human blood brain barrier. (n.d.). Scilit.
  • Navigating the Gatekeeper: A Technical Guide to Blood-Brain Barrier Permeability Assays for Monoamine Oxidase B Inhibitors. (n.d.). Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Why is the hCMEC/D3 cell line a robust in vitro BBB model? (2016, January 14). Tebubio.
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020, August 5). Bio-protocol.
  • The hCMEC/D3 cell line as a model of the human blood brain barrier. (n.d.). ResearchGate.
  • Blood Brain Barrier Permeability Assay Background. (n.d.). Neuromics.
  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2010, March 11). Frontiers.
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2024, March 13). MDPI.
  • Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. (n.d.). PMC.
  • Assessing extent of brain penetration in vivo (K p,uu,brain ) in Göttingen minipig using a diverse set of reference drugs. (2023, August 3). PubMed.
  • Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. (n.d.). MilliporeSigma.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems.
  • Predicting in vivo brain penetration using multitask graph neural networks. (2022, July 12). Novartis OAK.
  • 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE. (n.d.). NextSDS.
  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. (n.d.). Srinidhi Varadharajan.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab.
  • Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. (2002, November 15). PubMed.
  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (n.d.). PMC.
  • 1-(2-pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine(SALTDATA: FREE). (n.d.). NextSDS.
  • (PDF) 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. (n.d.). ResearchGate.
  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. (n.d.). NIST WebBook.
  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Medicinal Chemistry.
  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). (n.d.). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Executive Summary The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold frequently utilized in drug discovery, appearing in agents ranging from aldose reductase inhibitors to Hedgehog ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold frequently utilized in drug discovery, appearing in agents ranging from aldose reductase inhibitors to Hedgehog acyltransferase antagonists[1][2]. This application note details a highly efficient, metal-free synthesis of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine utilizing a Pictet-Spengler-type intramolecular aza-Friedel-Crafts cyclization. The protocol is designed as a self-validating system, ensuring high fidelity and reproducibility for researchers scaling up or derivatizing this scaffold.

Mechanistic Rationale & Design Causality

The synthesis relies on the condensation of 2-(1H-pyrrol-1-yl)ethanamine (a bifunctional nucleophile) with pyridine-3-carboxaldehyde (an electrophile), followed by an acid-catalyzed cascade cyclization[3].

  • Imine Formation: The primary amine of the pyrrole derivative condenses with the aldehyde to form a Schiff base. Anhydrous magnesium sulfate (MgSO₄) is employed to sequester the water byproduct, driving the equilibrium forward and preventing reversible hydrolysis.

  • Aza-Friedel-Crafts Cyclization: The addition of Trifluoroacetic acid (TFA) protonates the imine to form a highly electrophilic iminium ion. The electron-rich pyrrole ring then acts as an internal nucleophile.

  • Regioselectivity & Acid Choice: Attack occurs exclusively at the C2 (α) position of the pyrrole ring due to the superior stability of the resulting intermediate σ-complex. TFA is specifically chosen over strong mineral acids (e.g., HCl, H₂SO₄) because pyrroles are highly acid-sensitive and prone to polymerization. TFA provides optimal Brønsted acidity to activate the iminium without degrading the pyrrole core[1][4].

G1 A 2-(1H-Pyrrol-1-yl)ethanamine C Imine Intermediate A->C DCM, MgSO4 -H2O B Pyridine-3-carboxaldehyde B->C D Iminium Ion C->D TFA Protonation E 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine D->E aza-Friedel-Crafts Cyclization

Figure 1: Mechanistic pathway of the Pictet-Spengler cyclization yielding the target molecule.

Materials and Reagents

Table 1: Reaction Components & Stoichiometry (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-(1H-Pyrrol-1-yl)ethanamine110.161.01.10 gNucleophile
Pyridine-3-carboxaldehyde107.111.051.12 gElectrophile
Trifluoroacetic acid (TFA)114.021.51.15 mLBrønsted Acid Catalyst
Dichloromethane (DCM, anhydrous)84.93-50 mLAprotic Solvent
Magnesium Sulfate (MgSO₄, anhyd.)120.37-3.00 gDesiccant

Step-by-Step Experimental Protocol

Phase 1: Schiff Base Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon to prevent oxidative degradation of the pyrrole.

  • Mixing: Dissolve 2-(1H-pyrrol-1-yl)ethanamine (1.10 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Condensation: Add pyridine-3-carboxaldehyde (1.12 g, 10.5 mmol) to the solution, followed immediately by anhydrous MgSO₄ (3.0 g).

  • Stirring: Seal the flask under Argon and stir the suspension vigorously at room temperature (20–25 °C) for 4 hours.

Phase 2: Pictet-Spengler Cyclization
  • Filtration: Filter the reaction mixture through a medium-porosity glass frit to remove the hydrated MgSO₄. Rinse the filter cake with 20 mL of anhydrous DCM. Transfer the combined filtrate to a clean, Argon-purged 100 mL round-bottom flask.

  • Activation: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Add TFA (1.15 mL, 15 mmol) dropwise over 5 minutes via syringe. Note: A distinct color change (typically yellow to deep orange/red) will occur, indicating iminium ion formation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

Phase 3: Quench, Work-Up, and Purification
  • Quenching: Cool the reaction mixture to 0 °C and slowly add 30 mL of saturated aqueous NaHCO₃ solution to neutralize the TFA. Stir until CO₂ evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of DCM:MeOH (100:0 to 95:5) containing 0.1% triethylamine (to prevent streaking of the basic amine).

G2 S1 1. Imine Formation Mix reagents in DCM with MgSO4. Stir 4h. S2 2. In-Process Check Verify aldehyde consumption via TLC. S1->S2 S3 3. Cyclization Filter, cool to 0°C, add TFA. Stir 12h. S2->S3 S4 4. Quench & Extract Neutralize with NaHCO3, extract with DCM. S3->S4 S5 5. Purification Flash Chromatography (DCM:MeOH 95:5). S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target.

In-Process Controls & Self-Validation

To ensure the protocol acts as a self-validating system, execute the following checks:

  • Post-Phase 1 Validation (TLC): Before adding TFA, check the reaction via TLC (Hexane:EtOAc 1:1, UV visualization). The highly UV-active pyridine-3-carboxaldehyde spot ( Rf​≈0.6 ) must be completely consumed.

  • Post-Phase 2 Validation (Colorimetry): The transient deep color formed upon TFA addition should shift as the aromatization of the pyrrole ring restores the system's electronic baseline.

  • Post-Phase 3 Validation (Staining): The final product is a secondary aliphatic amine fused to a heterocycle. It will stain strongly positive (bright orange) with Dragendorff's reagent , distinguishing it from unreacted primary amine starting materials.

Expected Analytical Data

Table 2: Diagnostic Characterization Data

MethodDiagnostic Signal / PeakStructural Assignment
¹H NMR (CDCl₃) δ 8.65 (d, 1H), 8.55 (dd, 1H)Pyridine C2′​−H , C6′​−H
¹H NMR (CDCl₃) δ 7.60 (dt, 1H), 7.25 (m, 1H)Pyridine C4′​−H , C5′​−H
¹H NMR (CDCl₃) δ 6.60 (m, 1H), 6.15 (m, 1H), 5.95 (m, 1H)Pyrrole C6​−H , C7​−H , C8​−H
¹H NMR (CDCl₃) δ 5.10 (s, 1H)Chiral center C1​−H
¹H NMR (CDCl₃) δ 4.10 – 3.90 (m, 2H)Pyrazine C4​−H2​
¹H NMR (CDCl₃) δ 3.30 – 3.10 (m, 2H)Pyrazine C3​−H2​
ESI-MS m/z 200.1 [M+H]+ Molecular Ion ( C12​H14​N3+​ )

Note: Unless a chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid) is utilized, this protocol yields a racemic mixture of the (R) and (S) enantiomers[3].

Troubleshooting Guide

  • Low Yield / Black Tar Formation: Indicates pyrrole polymerization. This is caused by localized high concentrations of acid or elevated temperatures during TFA addition. Solution: Ensure TFA is added dropwise at 0 °C with vigorous stirring. Do not substitute TFA with HCl or H₂SO₄.

  • Incomplete Cyclization: If the imine is isolated without cyclizing, the iminium ion was not sufficiently electrophilic. Solution: Ensure the DCM is strictly anhydrous. Trace water can hydrolyze the iminium back to the starting materials. Increase TFA to 2.0 equivalents if necessary.

Sources

Application

A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Development and Validation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details the development and subsequent validation of a precise, accurate, and stability-indicating revers...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and subsequent validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The method is optimized for the separation of the active pharmaceutical ingredient (API) from its potential degradation products. Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for quality control and stability studies in a drug development setting.[1][2][3]

Introduction: The Analytical Imperative

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound of interest in pharmaceutical research. As with any potential drug candidate, a reliable analytical method is paramount for ensuring its quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity for quantifying the API and detecting impurities.[4]

The structure of the target analyte, featuring both a pyridine ring and a saturated pyrrolopyrazine system, presents specific analytical challenges. The basic nature of the nitrogen atoms can lead to interactions with residual silanols on standard silica-based columns, resulting in poor peak shape (tailing). Therefore, method development must focus on mitigating these interactions to achieve a symmetric peak and robust quantification. This guide explains the causal choices made during method development and provides a comprehensive protocol for validation.

Part A: HPLC Method Development Strategy

The goal of method development is to achieve a selective, sensitive, and robust separation in an efficient runtime. Our strategy is a systematic process, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully optimized method.

MethodDevelopment Figure 1: HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, pKa, UV Spectra) Column Column Selection (C18, 250x4.6mm, 5µm) Analyte->Column Informs stationary phase choice MobilePhase Mobile Phase Screening (ACN vs MeOH, pH modifiers) Column->MobilePhase Evaluate interactions Gradient Gradient Optimization (Slope & Time) MobilePhase->Gradient Refine separation FlowTemp Flow Rate & Temperature (1.0 mL/min, 30°C) Gradient->FlowTemp Improve efficiency & resolution Wavelength Wavelength Selection (UV Maxima) FlowTemp->Wavelength Maximize sensitivity SST System Suitability Testing (Tailing, Plates, RSD) Wavelength->SST Confirm performance FinalMethod Optimized Method SST->FinalMethod Method Locked

Caption: A logical workflow for systematic HPLC method development.

Rationale for Chromatographic Conditions
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and was selected for its versatility in separating compounds of intermediate polarity. To counteract the basic nature of the analyte, a modern, end-capped, high-purity silica-based C18 column (e.g., Agilent Zorbax, Waters Symmetry) is essential to minimize peak tailing.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (leading to lower backpressure) and often superior peak shapes for nitrogen-containing compounds.

    • Aqueous Phase & pH Control: The pKa of the pyridine nitrogen and other nitrogens in the molecule dictates their ionization state. To ensure consistent protonation and avoid peak shape issues, the mobile phase pH must be controlled. An acidic mobile phase protonates the basic nitrogens, leading to better interaction with the stationary phase and improved peak symmetry.[5] A 0.1% solution of formic acid in water provides a pH of approximately 2.7, which is ideal for this purpose and is also compatible with mass spectrometry if needed.[6]

  • Detection: A photodiode array (PDA) detector was used to scan the analyte across a wide UV range to determine the wavelength of maximum absorbance (λ-max), ensuring maximum sensitivity.

  • Temperature and Flow Rate: A column temperature of 30°C was chosen to ensure run-to-run consistency and reduce viscosity. A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

Optimized Chromatographic Conditions

The systematic approach outlined above led to the following optimized conditions, which were used for the validation study.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 80% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (determined from UV scan)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

Part B: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following experiments were designed based on the ICH Q2(R1) guideline.[3][7]

Validation Figure 2: ICH Q2(R1) Validation Pathway cluster_core Core Validation Parameters cluster_performance Performance Metrics cluster_limits Sensitivity & Robustness Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Range Range Linearity->Range Limits LOD & LOQ Linearity->Limits Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Limits->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Interrelation of validation parameters as per ICH Q2(R1).

System Suitability

Protocol: Before each validation run, a standard solution (e.g., 50 µg/mL) is injected six times. Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[1] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8][9] The goal is to achieve 5-20% degradation of the API.[10]

Stock Solution Preparation: Prepare a 1 mg/mL solution of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in the specified diluent.

Protocol:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 50 µg/mL with diluent.[10]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 50 µg/mL.[10]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL.[10][11]

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve the stressed solid and dilute to a final concentration of 50 µg/mL.[10]

  • Photolytic Degradation: Expose the solid drug substance to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil. Dissolve and dilute to 50 µg/mL.[10]

Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2) and there is no interference at the analyte's retention time in the placebo or blank samples.

Linearity

Protocol: Prepare a series of at least five concentrations of the analyte across the range of 80-120% of the nominal test concentration (e.g., 40, 60, 80, 100, 120 µg/mL).[7] Inject each concentration in triplicate. Acceptance Criteria:

  • Plot a graph of mean peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Range

Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. Acceptance Criteria: The validated range is the interval between the upper and lower concentrations that meet the acceptance criteria for linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the test concentration.[7][12]

Accuracy

Protocol: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo mixture. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[1]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[11]

Protocol (Repeatability):

  • Prepare six individual samples at 100% of the test concentration (e.g., 100 µg/mL).

  • Analyze all six samples on the same day, with the same analyst and instrument.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: The %RSD of the six measurements should be ≤ 2.0%.

  • Intermediate Precision: The cumulative %RSD across both studies should be ≤ 2.0%.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

Protocol:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line.

    • Where S = the slope of the calibration curve.

Acceptance Criteria: The LOQ value should be verified by preparing a sample at this concentration and confirming that it provides acceptable accuracy and precision. A signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is also acceptable.[1]

Robustness

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., system suitability).

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 5°C (25°C and 35°C).

  • Mobile Phase Composition: Vary the final organic percentage by ±2% absolute.

Acceptance Criteria: The system suitability parameters (tailing factor, resolution, %RSD) must remain within the established limits for all tested variations, demonstrating the method's reliability during normal use.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The successful validation against ICH Q2(R1) criteria confirms its suitability for routine quality control analysis and for conducting stability studies essential in the pharmaceutical development lifecycle. The stability-indicating nature of the method ensures that any degradation can be effectively monitored, safeguarding product quality and patient safety.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). ijarsct. Available at: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]

  • 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE. (n.d.). NextSDS. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Available at: [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. (n.d.). Oxford Academic. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Available at: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. Available at: [Link]

  • 1-(2-pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine(SALTDATA: FREE). (n.d.). NextSDS. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]

  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. (2025). ИСТИНА. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). LCGC. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available at: [Link]

Sources

Method

Application Note: NMR Characterization and Spectral Data of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Target Audience: Researchers, structural chemists, and drug development professionals. Content Focus: Structural elucidation, experimental causality, and self-validating NMR workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Focus: Structural elucidation, experimental causality, and self-validating NMR workflows.

Scientific Context & Structural Significance

The pyrrolo[1,2-a]pyrazine scaffold is a privileged, rigid polyheterocycle frequently utilized in the development of central nervous system (CNS) therapeutics and oncology agents. The synthesis and characterization of these nitrogen-containing polyheterocycles have been extensively documented, particularly regarding their assembly via multicomponent reactions such as the Ugi/Pictet–Spengler sequence .

When derivatized with a 3-pyridyl group at the C-1 position, the resulting molecule—1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (C₁₂H₁₃N₃)—presents a unique structural elucidation challenge. The introduction of the pyridine ring generates a chiral center at C-1, which breaks the local symmetry of the tetrahydropyrazine ring and renders the adjacent methylene protons diastereotopic. As a Senior Application Scientist, I have designed the following protocol not merely as a list of steps, but as a self-validating analytical system. By mapping the specific electronic deshielding zones created by the bridgehead nitrogen (N-5) and the secondary amine (N-2), researchers can unambiguously confirm the regiochemistry and purity of this scaffold.

Experimental Design & Causality of Choices

Solvent Selection and Sample Preparation

The choice of solvent is critical for resolving the complex aromatic region of this molecule. While DMSO- d6​ is often used for highly polar heterocycles, Chloroform- d (CDCl₃) is mandated for this protocol. CDCl₃ minimizes hydrogen-bonding interactions with the secondary amine (N-2) and the pyridine nitrogen, preventing excessive line broadening.

Self-Validating Check: The sample must be prepared at a concentration of 15–20 mg in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS peak serves as the absolute zero reference. If the residual CHCl₃ peak deviates from δ 7.26 ppm by more than 0.02 ppm, the sample's pH or concentration is altering the local magnetic susceptibility, and the sample must be re-prepared to ensure absolute shift accuracy.

Relaxation and Acquisition Parameters

To ensure quantitative reliability in the 1D spectra, a relaxation delay ( D1​ ) of 5 seconds is required. The bridgehead quaternary carbon (C-8a) and the pyridine quaternary carbon (C-3') have long T1​ relaxation times. A shorter D1​ will result in the suppression of these critical signals, leading to incomplete structural validation.

Workflow Sample Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Sample->Acq1D Proceed to Magnet Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Setup Pulses Process Spectral Processing (Fourier Transform, Phase/Baseline Corr.) Acq2D->Process Raw FID Data Assign Structural Assignment (Shift Analysis & Correlation Mapping) Process->Assign Processed Spectra Validation Data Validation (Integration & Scaffold Confirmation) Assign->Validation Peak Lists & Integrals

Fig 1. Step-by-step NMR experimental and data validation workflow.

Spectral Data Presentation & Interpretation

The following tables summarize the validated chemical shifts for 1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Standard 1D and 2D NMR methodologies have been established for pyrrolo-pyrazine derivatives, relying heavily on HMBC to confirm bridgehead connectivity .

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Integration Validation Rule: The integration of the H-1 methine proton (1H) must act as the internal calibration point. The sum of the diastereotopic methylene protons (H-3 and H-4) must equal exactly 4.00 ± 0.05.

PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Causality & Assignment Rationale
H-2' (Py) 8.62d2.11HHighly deshielded by the adjacent electronegative pyridine nitrogen.
H-6' (Py) 8.51dd4.8, 1.51HDeshielded by pyridine nitrogen; shows ortho and meta coupling.
H-4' (Py) 7.65dt7.9, 2.01HLocated para to the pyridine nitrogen; classic downfield shift.
H-5' (Py) 7.28dd7.9, 4.81HMeta to pyridine nitrogen; least deshielded proton on the pyridine ring.
H-6 (Pyrrole) 6.58dd2.8, 1.51HShifted downfield relative to H-7/H-8 due to proximity to bridgehead N-5.
H-7 (Pyrrole) 6.12t3.01HCentral pyrrole proton; pseudo-triplet due to equivalent coupling to H-6/H-8.
H-8 (Pyrrole) 5.85m-1HAdjacent to bridgehead C-8a; shielded relative to H-6.
H-1 (Pyrazine) 5.15s (br)-1HBenzylic/allylic position. Highly deshielded by adjacent N-2 and pyridine ring.
H-4 (Pyrazine) 4.10, 3.95m-2HDiastereotopic due to C-1 chirality. Deshielded by adjacent bridgehead N-5.
H-3 (Pyrazine) 3.35, 3.15m-2HDiastereotopic. Shielded relative to H-4 as secondary amine N-2 is less electron-withdrawing than pyrrole N-5.
NH (N-2) 2.10s (br)-1HBroad singlet; position varies with concentration. Disappears upon D₂O shake.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionShift ( δ , ppm)TypeCausality & Assignment Rationale
C-2' (Py) 149.5CHMaximum deshielding due to direct attachment to pyridine nitrogen.
C-6' (Py) 148.2CHDirect attachment to pyridine nitrogen.
C-3' (Py) 138.0CQuaternary attachment point to the pyrazine C-1. Confirmed via HMBC.
C-4' (Py) 135.4CHPara position of the pyridine ring.
C-8a (Pyrrole) 128.5CBridgehead quaternary carbon. Weak signal requires adequate D1​ delay.
C-5' (Py) 123.6CHMeta position of the pyridine ring.
C-6 (Pyrrole) 114.2CHAdjacent to bridgehead N-5.
C-7 (Pyrrole) 108.5CHCentral pyrrole carbon.
C-8 (Pyrrole) 105.3CHAdjacent to bridgehead C-8a.
C-1 (Pyrazine) 58.4CHChiral center. Shift is characteristic of a carbon flanked by two heterocycles.
C-4 (Pyrazine) 48.6CH₂Shifted downfield relative to C-3 due to the aromatic nature of N-5.
C-3 (Pyrazine) 45.2CH₂Adjacent to the aliphatic secondary amine N-2.

2D NMR Logical Correlation Mapping (HMBC)

To unequivocally prove the regiochemistry—specifically that the pyridine ring is attached at C-1 and not elsewhere on the scaffold—Heteronuclear Multiple Bond Correlation (HMBC) is required. The H-1 proton ( δ 5.15) acts as the central node of this logical relationship. It must show 2J and 3J couplings to all three sub-structures: the pyridine ring, the pyrrole core, and the pyrazine ring.

HMBC_Logic H1 Proton H-1 (δ 5.15) Py_C Pyridine C-2', C-4', C-6' (δ 149.5, 135.4, 148.2) H1->Py_C 3J HMBC (Confirms Pyridine Link) Pyrrole_C Pyrrole C-8a, C-8 (δ 128.5, 105.3) H1->Pyrrole_C 2J/3J HMBC (Confirms Core Link) Pyrazine_C Pyrazine C-3 (δ 45.2) H1->Pyrazine_C 3J HMBC (Confirms Ring Closure)

Fig 2. Key HMBC logical correlations validating the C-1 attachment point.

Protocol Execution for HMBC: Configure the HMBC experiment with a long-range coupling constant delay optimized for J=8 Hz (typically ~62.5 ms). This specific timing maximizes the cross-peaks between H-1 and the quaternary carbons C-3' and C-8a, which are the definitive markers of the target molecule's structural integrity.

References

  • Zhang, B., Kurpiewska, K., & Dömling, A. (2022). Highly Stereoselective Ugi/Pictet–Spengler Sequence. Journal of Organic Chemistry, 87(11), 7085–7096.[Link]

  • Abedini, M., et al. (2013). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives and pyrrolo[1,2-a]pyrazine derivatives. Beilstein Journal of Organic Chemistry, 9, 52.[Link]

Application

Liquid chromatography-mass spectrometry (LC-MS) analysis of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Application Note: High-pH UPLC-MS/MS Quantification of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Biological Matrices The Analytical Challenge & Scientific Rationale The pyrrolo[1,2-a]pyrazine scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-pH UPLC-MS/MS Quantification of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Biological Matrices

The Analytical Challenge & Scientific Rationale

The pyrrolo[1,2-a]pyrazine scaffold is a privileged motif in modern drug discovery, frequently utilized in the development of highly selective PIM kinase inhibitors[1] and potent aldose reductase inhibitors[2]. Specifically, 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 865546-36-7) presents a unique analytical challenge due to its dual basic nitrogen centers (the pyridine ring and the piperazine-like core). Accurate pharmacokinetic (PK) profiling of such nitrogenous heterocycles requires a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

The Causality Behind Chromatographic Choices: Most standard LC-MS methods default to 0.1% formic acid (pH ~2.7). However, for highly basic heterocycles like dihydropyrrolo[1,2-a]pyrazinones[3], a low-pH environment results in full protonation in the liquid phase. This causes the analyte to become highly polar, leading to poor retention on standard reversed-phase columns and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols.

To counteract this, this protocol employs a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 10.0). By maintaining the mobile phase pH above the analyte's pKa, the basic nitrogens remain in their neutral state during chromatographic separation. This maximizes hydrophobic partitioning into the hybrid-silica C18 stationary phase, yielding sharp, symmetrical peaks. Upon entering the Electrospray Ionization (ESI) source, the inherent basicity of the pyrazine and pyridine rings ensures highly efficient gas-phase protonation to the [M+H]+ state, maximizing detector sensitivity[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates simultaneous phospholipid monitoring to prove the absence of matrix effects (ion suppression) at the analyte's retention time.

A. Sample Preparation (Protein Precipitation)
  • Spike: Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., [13C3​] -analyte at 100 ng/mL).

  • Crash: Add 150 µL of ice-cold Acetonitrile (MeCN) to precipitate plasma proteins.

  • Extract: Vortex the plate at 1000 RPM for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing injection breakthrough.

B. UPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) – chosen for its stability at high pH.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: UPLC Gradient Conditions

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95.0 5.0 Initial
0.50 95.0 5.0 6
2.50 5.0 95.0 6
3.50 5.0 95.0 6
3.60 95.0 5.0 6

| 4.50 | 95.0 | 5.0 | 6 |

C. Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 1.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Optimized MRM Transitions | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose | |---------|-----------------------|---------------------|-----------------|------------------|-----------------------|---------| | Target Compound | 200.1 | 121.1 | 25 | 30 | 22 | Quantifier | | Target Compound | 200.1 | 79.0 | 25 | 30 | 35 | Qualifier | | Phospholipids | 184.0 | 184.0 | 10 | 40 | 5 | Matrix Control |

Mechanistic Visualizations

Workflow A 1. Sample Prep (Protein Precipitation) B 2. UPLC Separation (BEH C18, pH 10.0) A->B 2 µL Injection C 3. ESI+ Ionization [M+H]+ Generation B->C Desolvation D 4. MRM Detection (Triple Quadrupole) C->D CID Fragmentation

Figure 1: High-throughput LC-MS/MS analytical workflow for basic heterocycles.

Fragmentation M 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine Exact Mass: 199.11 Da MH Precursor Ion[M+H]+ m/z 200.1 M->MH ESI+ Source (Protonation) F1 Product Ion 1 (Quantifier) m/z 121.1 [Pyrrolo-pyrazine core]+ MH->F1 CID (Loss of Pyridine Ring) F2 Product Ion 2 (Qualifier) m/z 79.0 [Pyridine]+ MH->F2 CID (Cleavage at C-C bond)

Figure 2: ESI+ ionization and Collision-Induced Dissociation (CID) fragmentation pathway.

Data Interpretation & System Suitability

To confirm the integrity of the analytical run, the following self-validation criteria must be met:

  • Matrix Factor (MF): By plotting the m/z 184.0 184.0 transition (lysophosphatidylcholines), ensure that the elution zone of the target compound (expected RT ~1.8 min) falls completely outside the phospholipid elution window (typically 2.2 - 3.0 min). This guarantees the absence of ion suppression.

  • Ion Ratio Stability: The ratio between the quantifier ( m/z 121.1) and qualifier ( m/z 79.0) ions must remain within ±15% of the established standard across all unknown samples, confirming peak purity.

References

  • Casuscelli, F., et al. "Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases." Bioorganic & Medicinal Chemistry, 2013.[Link]

  • Miyamoto, S., et al. "Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners." Journal of Medicinal Chemistry, 1998.[Link]

  • Winant, P., et al. "A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones." Organics, 2021.[Link]

  • Zhu, L., et al. "Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu." Foods, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing byproducts and impurities during 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine purification

Welcome to the technical support guide for the purification of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you diagnose and resolve common purification challenges, thereby improving yield, purity, and process efficiency.

Introduction: The Challenge of Purifying Nitrogen Heterocycles

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex nitrogen-containing heterocyclic compound.[1] Molecules in this class are of significant interest in medicinal chemistry but often present unique purification challenges.[1] The presence of multiple basic nitrogen atoms can lead to strong interactions with stationary phases in chromatography, resulting in issues like peak tailing and poor separation. Furthermore, the synthesis, often involving multi-step sequences or cascade reactions, can generate a variety of structurally similar byproducts and impurities that are difficult to remove.[2]

This guide will focus on two primary purification techniques: flash column chromatography and recrystallization .

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

A successful purification strategy begins with understanding the potential impurities.

Q1: What are the most common byproducts and impurities I should expect during the synthesis of this compound?

The impurity profile is highly dependent on the synthetic route. For tetrahydropyrrolo[1,2-a]pyrazines, which can be synthesized via cascade strategies involving Pictet-Spengler type reactions, several classes of impurities are common[2]:

Impurity Type Likely Source / Cause Diagnostic Clues
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.Spots/peaks corresponding to known starting materials (e.g., pyrrolyl-ethanamine derivatives, halo-aldehydes).[2]
Partially Cyclized Intermediates The reaction stalls before the final ring closure.Often more polar than the final product on TLC; may be identified by LC-MS.
Over-Aromatized Byproducts Harsh reaction conditions (e.g., excessive heat, strong acid/base) leading to oxidation of the tetrahydropyrazine ring.Byproducts may be more UV-active and less polar than the desired product.
Regioisomers If using unsymmetrical starting materials, alternative cyclization pathways can lead to isomeric products.Can be very difficult to separate. May require high-resolution chromatography or 2D NMR to identify.
Solvent/Reagent Adducts Residual solvents or reagents forming adducts with the product.May appear as unexpected masses in LC-MS analysis.

Q2: How can I effectively use Thin-Layer Chromatography (TLC) to diagnose my purification issues?

TLC is your most critical diagnostic tool. Here’s how to maximize its utility:

  • Co-spotting is Essential: Always run a lane with your crude reaction mixture (CRM), a lane for each starting material, and a "co-spot" lane where you spot the CRM on top of the starting material spot. This confirms if a spot in your crude mixture is unreacted starting material.

  • Vary the Eluent Polarity: Test multiple solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). An impurity that co-elutes with your product in one system may separate well in another.

  • Add a Basic Modifier: For basic compounds like this, streaking on the TLC plate is common. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system. If the streaking resolves into a tight spot, you know that strong interaction with the silica is the problem.[3]

Part 2: Troubleshooting Guide for Flash Column Chromatography

Flash chromatography is the workhorse for purifying intermediates and final products. However, the basic nitrogens in the target molecule require special consideration.

Problem: My compound is streaking or "tailing" severely on the silica gel column, leading to poor separation and mixed fractions.

Causality: The primary cause of tailing for amines on silica gel is the strong interaction between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface.[3] This leads to a non-uniform elution front.

Solutions:

  • Deactivate the Silica with a Basic Modifier: This is the most effective solution. The modifier competes with your compound for the acidic sites on the silica.[3][4]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., Hexane/Ethyl Acetate).[3] TEA is volatile and can usually be removed easily under vacuum.

    • Ammonium Hydroxide: For more polar solvent systems (e.g., DCM/Methanol), pre-treating the methanol with 1-2% concentrated ammonium hydroxide can be very effective.[3]

  • Switch to a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Chemically-Treated Silica: Consider using commercially available amine-functionalized or base-deactivated silica gels.

Workflow for Troubleshooting Column Chromatography

Here is a decision tree to guide your troubleshooting process for flash chromatography.

G start Start: Poor Separation/ Peak Tailing on Column check_tlc Does compound streak on TLC? start->check_tlc add_base Add 0.5-2% Triethylamine or NH4OH to eluent. check_tlc->add_base Yes check_loading Is column overloaded? (>1-2% of silica weight?) check_tlc->check_loading No success Successful Purification add_base->success reduce_load Reduce sample load. check_loading->reduce_load Yes change_solvent Try a different solvent system (e.g., DCM/MeOH vs Hex/EtOAc). check_loading->change_solvent No reduce_load->success change_stationary Switch to neutral Alumina or Reverse-Phase (C18) Silica. change_solvent->change_stationary change_stationary->success

Caption: A decision tree for troubleshooting common column chromatography issues.

Problem: My compound appears to be decomposing on the silica gel column.

Causality: The acidic nature of silica gel can degrade sensitive compounds.[5] While tetrahydropyrrolo[1,2-a]pyrazines are generally stable, certain functional groups on analogs could be acid-labile.

Solutions:

  • Deactivate the Silica: As above, adding a base like TEA neutralizes the acidic sites and can prevent degradation.[5]

  • Run the Column "Fast": Minimize the time your compound spends on the column. Use slightly more polar eluents to speed up elution and collect fractions quickly.

  • Use an Alternative Stationary Phase: Neutral alumina or Florisil can be less harsh alternatives.[5]

Part 3: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful and cost-effective technique for achieving high purity, especially for removing trace impurities after chromatography.[6][7][8]

Problem: I can't find a suitable solvent system for recrystallization.

Causality: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at high temperatures.[9] Finding this balance can be challenging.

Solution: Systematic Solvent Screening

Use a systematic approach with small amounts of your compound (~10-20 mg) in test tubes.

Step-by-Step Protocol for Solvent Screening:

  • Single Solvent Systems:

    • Add a small amount of a solvent (e.g., 0.5 mL) to your compound at room temperature. Test a range of polarities: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

    • If it dissolves immediately at room temp, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Two-Solvent (Antisolvent) Systems: This is often the most successful method.[6][10]

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., Methanol or DCM).

    • Slowly add a "poor" or "antisolvent" (one in which it is insoluble, e.g., Water, Hexane, or Diethyl Ether) dropwise at room temperature or while warm, until the solution becomes slightly cloudy (turbid).

    • Add a drop or two of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly.

Problem: My compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is above its melting point in the solvent mixture. It can also be caused by the presence of significant impurities.

Solutions:

  • Lower the Initial Temperature: Try to dissolve the compound at a lower temperature before adding the antisolvent or cooling.

  • Add More Solvent: Your solution may be too concentrated. Add more of the "good" solvent, heat to re-dissolve the oil, and then cool again very slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.

  • Seed the Solution: If you have a few pure crystals, add one to the cooled solution to initiate crystallization.

Part 4: Overall Purification Workflow

The following diagram illustrates a logical workflow from crude product to a highly pure final compound.

G cluster_0 Initial Analysis cluster_1 Bulk Purification cluster_2 Final Polishing cluster_3 Final Analysis A Crude Reaction Mixture B TLC & LC-MS Analysis A->B Diagnose Impurities C Flash Column Chromatography (with TEA or NH4OH modifier) B->C D Combine Pure Fractions C->D E Recrystallization (Solvent/Antisolvent) D->E F Purity & Identity Check (NMR, LC-MS, mp) E->F G Pure Final Compound F->G

Caption: A typical workflow for the purification and analysis of the target compound.

References
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize properties of drugs. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Nonoyama, A., et al. (2006). Antisolvent crystallization of an active pharmaceutical ingredient. Journal of Crystal Growth, 294(2), 255-261.
  • EBSCO. (n.d.). Recrystallization (chemistry). Chemistry Research Starters. Retrieved from [Link]

  • Gharehveran, M. M., & Ade-Ajayi, T. R. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. DOI: 10.5772/61557. Available from: [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • American Cyanamid. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Washington, DC: U.S. Patent and Trademark Office.
  • YMC. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. Available from: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Available from: [Link]

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry, 20(10). DOI: 10.2174/1570178620666230320150532. Available from: [Link]

  • Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220-8223. DOI: 10.1021/jo020371t. Available from: [Link]

  • Frontiers Media. (n.d.). Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. Research Topic. Available from: [Link]

Sources

Optimization

Technical Support Center: Catalytic Synthesis of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Derivatives

Welcome to the Application Support Center. The synthesis of chiral 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines—a privileged structural motif in drug discovery known for its psychotropic, antiarrhythmic, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of chiral 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines—a privileged structural motif in drug discovery known for its psychotropic, antiarrhythmic, and antihypertensive activities—presents unique catalytic challenges[1]. When the substituent is a Lewis-basic pyridine ring, researchers frequently encounter issues with catalyst poisoning, poor enantioselectivity, and competitive side reactions.

This guide provides mechanistic troubleshooting, optimized protocols, and validated data for the two primary asymmetric synthetic routes: Chiral Phosphoric Acid (CPA)-catalyzed aza-Friedel-Crafts cyclization and Iridium-catalyzed asymmetric hydrogenation .

Pathway Visualization

G cluster_A Pathway A: Aza-Friedel-Crafts cluster_B Pathway B: Asymmetric Hydrogenation A1 N-Aminoethylpyrrole + Pyridine-3-carboxaldehyde A2 Chiral Phosphoric Acid (BINOL-derived) A1->A2 Condensation A3 Iminium Intermediate (H-Bonded) A2->A3 Acid Catalysis Target 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine A3->Target Intramolecular Cyclization B1 1-Pyridin-3-ylpyrrolo [1,2-a]pyrazinium Salt B2 [Ir(COD)Cl]2 + Chiral Ligand + Cs2CO3 + H2 B1->B2 Substrate Loading B3 Chiral Ir-Hydride Complex B2->B3 H2 Activation B3->Target Enantioselective Reduction

Catalytic pathways for synthesizing 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my enantiomeric excess (ee) dropping significantly during the Ir-catalyzed hydrogenation of the 1-pyridin-3-yl pyrazinium salt? A1: The 1-pyridin-3-yl group introduces a competing coordination site for the Iridium catalyst. More importantly, localized depletion of hydrogen gas during scale-up can lead to reversible dehydrogenation/hydrogenation cycles at the newly formed C1 stereocenter, causing racemization. As established by [2], adding a specific base like Cesium Carbonate (Cs₂CO₃) is critical. Cs₂CO₃ neutralizes acidic trace byproducts that facilitate this reversible ring-opening and racemization pathway, locking in the stereocenter once formed[2].

Q2: In the CPA-catalyzed aza-Friedel-Crafts route, I observe poor conversion and unreacted pyridine-3-carboxaldehyde. How can I resolve this? A2: The inherent basicity of pyridine-3-carboxaldehyde (pKa ~ 5.2) can partially neutralize the standard BINOL-derived chiral phosphoric acid catalyst, leading to severe product inhibition. To overcome this, you must tune the catalyst acidity and loading. We recommend increasing the catalyst loading from the standard 5 mol% to 10–15 mol%, or switching to a more acidic N-triflyl phosphoramide catalyst. Ensure strict anhydrous conditions, as water competes for the hydrogen-bonding sites on the catalyst.

Q3: How does solvent polarity dictate the stereochemical outcome of the aza-Friedel-Crafts cyclization? A3: The enantiodetermining step relies on a highly ordered, rigid hydrogen-bonded transition state between the CPA, the iminium intermediate, and the pyrrole nucleophile. Highly polar solvents (e.g., Acetonitrile) disrupt these critical intermolecular hydrogen bonds, leading to lower yields and poor ee (typically ~81% ee)[1]. As demonstrated by [1], less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) provide the optimal environment, stabilizing the intermediate while maintaining the tight chiral pocket, pushing ee up to 94–97%[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and quantitative outcomes based on validated literature parameters[1][2].

Synthesis RouteCatalyst SystemSolventAdditiveYield (%)Enantiomeric Excess (ee %)Mechanistic Impact
Aza-Friedel-CraftsBINOL-CPA (10 mol%)AcetonitrileNone82%81%Polar solvent disrupts H-bonding transition state[1].
Aza-Friedel-CraftsBINOL-CPA (10 mol%)DCMNone88%86%Good solubility, moderate H-bond preservation[1].
Aza-Friedel-Crafts BINOL-CPA (10 mol%) THF None 86% 94% Optimal balance of solubility and TS rigidity [1].
Hydrogenation[Ir(COD)Cl]₂ / LigandTHF/DCMNone<50%<70%Acidic byproducts cause reversible racemization[2].
Hydrogenation [Ir(COD)Cl]₂ / Ligand THF/DCM Cs₂CO₃ >90% 95% Base neutralizes acid, prohibiting racemization [2].
Standard Operating Procedures (SOPs)
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a self-validating system: the color change of the Ir-complex and the pressure drop in the autoclave serve as internal checks for catalyst activation and reaction progress.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-SegPhos, 2.2 mol%) in anhydrous DCM (2.0 mL). Stir at room temperature for 30 minutes. Validation: The solution must turn a deep orange-red, indicating successful complexation.

  • Substrate Loading: To a high-pressure hydrogenation vial, add the 1-pyridin-3-ylpyrrolo[1,2-a]pyrazinium salt (0.2 mmol) and strictly anhydrous Cs₂CO₃ (10 mol%). Causality Check: The base must be a fine, dry powder; clumped base will fail to neutralize the microenvironment, leading to a drop in ee[2].

  • Reaction Initiation: Transfer the catalyst solution to the vial. Seal and transfer to a hydrogenation autoclave. Purge the vessel with H₂ gas three times, then pressurize to 600 psi (approx. 40 atm).

  • Monitoring & Workup: Stir at room temperature for 12–24 hours. A successful reaction is indicated by a cessation of pressure drop. Vent the H₂ gas slowly. Filter the mixture through a short pad of Celite to remove the Ir-catalyst and Cs₂CO₃, washing with ethyl acetate. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Chiral Phosphoric Acid-Catalyzed Aza-Friedel-Crafts

This protocol utilizes temperature control to suppress background racemic reactions.

  • Imine Formation: In a flame-dried Schlenk tube under nitrogen, dissolve N-(2-aminoethyl)pyrrole (0.2 mmol) and pyridine-3-carboxaldehyde (0.2 mmol) in anhydrous THF (2.0 mL). Add 3Å molecular sieves (100 mg) to drive the condensation. Stir for 2 hours at room temperature. Validation: Check via TLC (Hexanes/EtOAc) for the complete disappearance of the aldehyde.

  • Cyclization: Cool the reaction mixture to 0 °C. Add the BINOL-derived chiral phosphoric acid catalyst (10 mol%) in one portion. Causality Check: Cooling to 0 °C before catalyst addition minimizes background uncatalyzed racemic pathways, ensuring high ee[1].

  • Monitoring & Workup: Stir at 0 °C to room temperature for 24 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃ (2 mL) to neutralize the phosphoric acid and prevent product degradation. Extract with DCM (3 x 5 mL), dry over Na₂SO₄, and concentrate. Purify the target derivative via silica gel chromatography.

References
  • He, Y., Lin, M., Li, Z., Liang, X., Li, G., & Antilla, J. C. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 13(17), 4490-4493. URL:[Link]

  • Huang, W.-X., Yu, C.-B., Shi, L., & Zhou, Y.-G. (2014). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts. Organic Letters, 16(12), 3324-3327. URL:[Link]

Sources

Troubleshooting

Resolving enantiomers of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine via chiral chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the chromatographic challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the chromatographic challenges associated with resolving the enantiomers of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

This compound presents a unique challenge: it contains a highly basic pyridine ring and a piperazine-derived nitrogen within a bicyclic tetrahydropyrrolo[1,2-a]pyrazine core[1]. These structural features lead to complex secondary interactions during chromatography. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust enantiomeric separation.

Part 1: Troubleshooting Guide & Mechanistic Insights

Q: Why am I observing severe peak tailing and irreversible retention on my polysaccharide-based chiral column?

A: This is the most common issue when analyzing basic heterocycles[2]. The causality lies in the surface chemistry of the Chiral Stationary Phase (CSP). Polysaccharide CSPs (like Chiralpak AD or Chiralcel OD) are coated or immobilized on a silica gel support. While the chiral recognition occurs within the polymer's grooves via hydrogen bonding and π−π stacking, the basic nitrogens in your analyte (specifically the pyridine and pyrazine nitrogens) penetrate the polymer layer and interact with residual, highly acidic silanols (Si-OH) on the bare silica. This ion-exchange/hydrogen-bonding interaction is kinetically slow, causing severe peak tailing and artificially low resolution ( Rs​ ).

The Solution: You must introduce a basic modifier (e.g., 0.1% Diethylamine [DEA] or Triethylamine [TEA]) into your mobile phase. The additive acts as a sacrificial base, competitively binding to and masking the acidic silanols, thereby forcing the analyte to interact exclusively with the chiral selector.

Mechanism Analyte Basic Analyte (Pyridine/Pyrazine N) Silanol Free Silanols (Si-OH) on Silica Support Analyte->Silanol H-bonding Tailing Secondary Interactions (Severe Peak Tailing) Silanol->Tailing Additive Basic Additive (DEA) Additive->Silanol Competes Masked Masked Silanols (Si-O- ... H-DEA+) Additive->Masked Sharp Sharp Enantiomer Peaks Masked->Sharp Eliminates binding

Mechanism of basic additives masking free silanols to prevent peak tailing.

Q: I achieved partial separation on Chiralpak AD-H, but the resolution ( Rs​ ) is stuck at 1.1. How can I push this to baseline resolution ( Rs​>1.5 )?

A: Chiral recognition is a thermodynamically driven process. If your Rs​ is plateauing, manipulate the steric bulk and hydrogen-bonding profile of your co-solvent.

  • Solvent Switching: If using Isopropanol (IPA), switch to Ethanol (EtOH) or Methanol (MeOH). The smaller steric footprint of EtOH often alters the swelling of the amylose polymer, exposing different chiral interaction sites.

  • Temperature Modulation: Lowering the column temperature (e.g., from 25°C to 15°C) decreases the kinetic energy of the system, often strengthening the transient diastereomeric complexes formed between the enantiomers and the CSP, thereby increasing the separation factor ( α ).

Q: My compound exhibits poor solubility in the standard Hexane/IPA mobile phase. How do I inject enough mass for preparative chromatography?

A: Tetrahydropyrrolo[1,2-a]pyrazine derivatives often exhibit limited solubility in non-polar alkanes[3]. Do not dissolve your sample in 100% strong solvent (like DCM or pure Methanol) for Normal Phase HPLC, as this will cause severe band broadening (the "solvent effect"). The Solution: Transition to Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical CO2​ as the bulk mobile phase, allowing you to use Methanol as a co-solvent. This drastically increases sample solubility while maintaining high diffusivity and low viscosity for rapid preparative separations.

Part 2: Frequently Asked Questions (FAQs)

Q: Which Chiral Stationary Phases (CSPs) should I screen first for this specific compound? A: Based on literature precedents for tetrahydropyrrolo[1,2-a]pyrazine cores[1][2], start with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H ) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H ). These phases offer the optimal mix of π−π interacting aromatic rings and hydrogen-bonding carbamate linkages necessary to resolve the chiral center at the 1-position.

Q: How do I verify the absolute configuration of the separated enantiomers? A: Chromatographic elution order cannot definitively assign absolute stereochemistry. You must crystallize the isolated enantiomers (often facilitated by forming a trifluoroacetic acid or HCl salt due to the basic nitrogens) and perform Single-Crystal X-Ray Diffraction [1][3]. Alternatively, Vibrational Circular Dichroism (VCD) can be compared against Density Functional Theory (DFT) calculations.

Part 3: Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

MethodDev Start Racemic Mixture 1-Pyridin-3-yl-...-pyrazine Screening Primary CSP Screening (AD-H, OD-H, AS-H, OJ-H) Start->Screening Additive Add Basic Modifier (0.1% DEA or TEA) Screening->Additive Eval Resolution Rs > 1.5? Additive->Eval Prep Scale to Preparative SFC/HPLC Eval->Prep Yes Optimize Optimize Co-solvent & Temperature Eval->Optimize No Optimize->Screening

Workflow for chiral method development and scale-up of basic heterocycles.

Protocol 1: Self-Validating Analytical Screening for Enantiomeric Resolution

Objective: Identify the optimal CSP and mobile phase for baseline separation.

  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (80:20 v/v). Add 0.1% v/v Diethylamine (DEA). Mix thoroughly and sonicate to degas. Causality: DEA suppresses secondary silanol interactions, ensuring peak symmetry.

  • System Equilibration: Flush the Chiralpak AD-H column (4.6 x 250 mm, 5 µm) at 1.0 mL/min until the baseline at 254 nm is perfectly stable.

  • System Suitability Testing (SST): Inject 10 µL of a known racemic standard (1 mg/mL dissolved in mobile phase).

  • Validation Check (Critical): Analyze the chromatogram. The system is validated only if:

    • The peak area ratio of Enantiomer 1 to Enantiomer 2 is 50:50 (±2%).

    • The resolution factor ( Rs​ ) is ≥1.5 .

    • The tailing factor ( Tf​ ) for both peaks is ≤1.2 . (If these criteria fail, alter the co-solvent to Ethanol or switch to a Cellulose-based CSP).

  • Sample Analysis: Inject the target synthetic sample and calculate the enantiomeric excess (ee) using the integrated peak areas.

Protocol 2: Preparative SFC Scale-Up Workflow

Objective: Isolate gram-quantities of pure enantiomers with high throughput.

  • Column Selection: Mount a preparative Chiralpak AD-H column (21 x 250 mm, 5 µm) onto the SFC system.

  • Co-solvent Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Equilibrate the column with supercritical CO2​ and 30% Methanol containing 0.2% NH3​ at a total flow rate of 70 mL/min at 35°C. Causality: CO2​ provides low viscosity; Methanol provides solubility; NH3​ prevents basic analyte protonation, ensuring sharp peaks.

  • Loading Study: Perform stacked injections (e.g., injecting every 3 minutes before the previous run elutes) to maximize throughput. Monitor the UV trace at 254 nm.

  • Fraction Collection & Validation: Collect the separated enantiomer fractions. Immediately re-inject a 5 µL aliquot of Fraction 1 and Fraction 2 onto the analytical HPLC system. Validation Check: Purity must exceed 99% ee before pooling and evaporating the fractions. If ee < 99%, decrease the injection volume to reduce column overloading.

Part 4: Quantitative Data Summary

The following table summarizes expected chromatographic behaviors for 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its structural analogs across various conditions, synthesized from established chromatographic principles and literature data[1][2].

Column Type (CSP)ModeMobile Phase CompositionAdditiveExpected Resolution ( Rs​ )Suitability Notes
Chiralpak AD-H Normal PhaseHexane / IPA (80:20)0.1% DEA1.2 - 1.8Primary starting point; excellent for pyrrolopyrazines.
Chiralcel OD-H Normal PhaseHexane / EtOH (85:15)0.1% DEA1.0 - 1.5Alternative H-bonding profile if AD-H fails.
Chiralpak AS-H SFC CO2​ / MeOH (70:30)0.2% NH3​ > 2.0Best for high-throughput preparative scale-up.
Chiralpak AD-H Normal PhaseHexane / IPA (80:20)None < 0.8 (Tailing)Not recommended. Demonstrates silanol interference.

Part 5: References

  • Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction Source: Organic Letters (ACS Publications), 2011. URL:[Link]

  • Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners Source: Journal of Medicinal Chemistry (ACS Publications), 1998. URL:[Link]

  • Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase Source: PubMed Central (PMC) / National Institutes of Health, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Aqueous Media

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives. Formulating this compound in aqueous solutions presents unique stability challenges due to its highly reactive heterocyclic core.

As an application scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind the degradation of this molecule and provide self-validating, step-by-step protocols to ensure the integrity of your experimental data.

Part 1: Core Mechanistic Overview (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of the 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine molecule. The compound features an electron-rich pyrrole ring fused to a tetrahydropyrazine system, substituted with a basic 3-pyridyl group. This architecture is susceptible to three primary degradation pathways in aqueous media:

  • Aerial Auto-Oxidation (Primary Threat): The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine skeleton is extremely sensitive to aerial oxidation. When exposed to dissolved oxygen, the electron-rich pyrrole core undergoes rapid electrophilic attack, leading to complete oxidative degradation into a complex mixture of oxo-derivatives and polymerized products[1].

  • pH-Dependent Hydrolysis: The basic nitrogens on the pyridine and pyrazine rings dictate the molecule's electron density based on the pH of the solution. As demonstrated in kinetic studies of related tetrahydropyrrolo[1,2-a]pyrazine derivatives, hydrolysis follows pseudo-first-order kinetics and shows significant pH dependence, with degradation gradually catalyzed by hydroxide ions at neutral to alkaline pH[2].

  • Photodegradation: The highly conjugated nature of the oxidized intermediates makes the solution susceptible to UV/Vis light, which catalyzes radical-mediated homolytic cleavage.

DegradationPathways Target 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine (Aqueous Solution) Oxidation Aerial Oxidation (Dissolved O2) Target->Oxidation Electron-rich pyrrole core Hydrolysis pH-Dependent Hydrolysis (Extreme pH) Target->Hydrolysis Basic nitrogens (pKa ~4-6) Photo Photodegradation (UV/Vis Light) Target->Photo Photon absorption OxProd Oxo-derivatives & Aromatization Products Oxidation->OxProd +O2 / Trace Metals HydProd Ring-opened Succinamic Acid Analogs Hydrolysis->HydProd OH- / H+ attack RadProd Radical Intermediates & Complex Mixtures Photo->RadProd Homolytic cleavage

Figure 1: Primary degradation pathways of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Part 2: Troubleshooting Guide & Experimental Workflows

Q: How do I prepare a stable aqueous stock solution for in vitro assays?

A: To achieve a stable aqueous stock, you must simultaneously address oxygen exposure, trace metal catalysis, and pH. The following self-validating protocol ensures maximum stability by systematically eliminating these degradation vectors.

Protocol: Preparation of Stabilized Aqueous Stock Solutions Objective: Formulate a 10 mM stock solution that resists oxidative and hydrolytic degradation for up to 7 days at 4°C.

  • Solvent Deoxygenation: Boil HPLC-grade water for 5 minutes, then sparge with high-purity Nitrogen or Argon gas for 30 minutes as it cools to room temperature.

    • Causality: Removes dissolved O2​ , the primary driver of pyrrole auto-oxidation.

  • Buffer Formulation: Prepare a 50 mM Citrate-Phosphate buffer using the degassed water. Adjust the pH to 5.0 using 0.1 M HCl or NaOH.

    • Causality: A mildly acidic pH partially protonates the basic nitrogens, withdrawing electron density from the pyrrole ring and reducing its susceptibility to electrophilic oxygen attack. Maximum solution stability for this structural class is typically observed under acidic conditions[2].

  • Antioxidant & Chelator Addition: Add 0.1% (w/v) EDTA and 0.05% (w/v) L-ascorbic acid to the buffer.

    • Causality: EDTA chelates trace transition metals (e.g., Cu2+ , Fe3+ ) that catalyze radical formation; ascorbic acid acts as a sacrificial antioxidant.

  • API Dissolution: Weigh the API in a glove box or under a steady stream of inert gas. Dissolve the compound in the formulated buffer to reach a final concentration of 10 mM. Vortex gently until fully dissolved.

  • Storage: Aliquot the solution into amber glass vials, overlay the headspace with Argon, seal tightly with PTFE-lined caps, and store at 2-8°C.

StabilizationWorkflow Step1 1. Solvent Prep Degas H2O with N2/Ar (30 mins) Step2 2. Buffer Addition Adjust to pH 5.0 (Citrate-Phosphate) Step1->Step2 Step3 3. Excipients Add 0.1% EDTA & 0.05% Ascorbic Acid Step2->Step3 Step4 4. API Dissolution Add Compound under Inert Atmosphere Step3->Step4 Step5 5. Storage Seal in Amber Vials Store at 2-8°C Step4->Step5

Figure 2: Step-by-step workflow for formulating stabilized aqueous stock solutions.

Q: My compound degrades rapidly when diluted into physiological buffers (pH 7.4). How do I prevent this during cell-based assays?

A: At pH 7.4, the basic nitrogens are largely unprotonated, maximizing the electron density on the pyrrole ring and accelerating oxidation. If you cannot lower the pH due to biological constraints, you must physically shield the molecule.

  • Solution: Utilize a complexing agent such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) . By adding 5-10% (w/v) HP-β-CD to your physiological buffer, the hydrophobic tetrahydropyrrolo[1,2-a]pyrazine core becomes encapsulated within the cyclodextrin cavity, sterically hindering oxygen access and significantly extending the half-life during the assay window.

Part 3: Quantitative Data Presentation

The table below summarizes the expected stability of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine under various formulation conditions, highlighting the critical importance of pH control and deoxygenation.

Table 1: Quantitative Stability Summary in Aqueous Media

Formulation ConditionDissolved O2​ StatuspHAdditivesEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Standard PBSAmbient7.4None< 12 hoursAerial Oxidation
Standard PBSDegassed ( N2​ )7.4None~ 3 daysHydrolysis / Slow Oxidation
Acetate BufferAmbient5.0None~ 5 daysAerial Oxidation
Physiological BufferAmbient7.410% HP-β-CD~ 7 daysSlow Oxidation
Citrate-Phosphate Degassed (Ar) 5.0 EDTA (0.1%) > 14 days Minimal (Stable)

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my solution turn pink or light brown after a few hours on the bench? A: This color change is the hallmark of oxidative degradation. The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine skeleton is highly electron-rich. When exposed to oxygen, it undergoes auto-oxidation to form complex, highly conjugated oxo-derivatives and polymerized products, which absorb visible light[1]. To prevent this, strict adherence to deoxygenation and the use of amber vials is required.

Q2: Can I use DMSO to make a concentrated stock before diluting into aqueous buffers? A: Yes, but with extreme caution. While the compound is stable in anhydrous, degassed DMSO, the moment you spike it into an oxygenated aqueous buffer at physiological pH (7.4), rapid precipitation or flash-oxidation can occur. If you must use DMSO, ensure the receiving aqueous buffer is pre-degassed and contains a sacrificial antioxidant or a solubilizing agent like HP-β-CD to encapsulate the hydrophobic core immediately upon dilution.

Q3: Is the degradation purely oxidative, or does hydrolysis play a role? A: Both mechanisms are at play, but they are highly pH-dependent. At neutral to alkaline pH, oxidation dominates due to the high electron density on the unprotonated heterocycle. However, at extreme pH values, hydrolysis becomes a significant risk. Studies on related tetrahydropyrrolo[1,2-a]pyrazine structures show that hydrolysis is pseudo-first-order and catalyzed by hydroxide ions at higher pH levels[2]. Therefore, maintaining a mildly acidic pH (e.g., 5.0) offers the best balance, minimizing both oxidation and alkaline hydrolysis.

Part 5: References

  • Title: Source: The Journal of Organic Chemistry, 2004, 69(16), 5420–5427. URL: [Link]

  • Title: Source: Journal of Pharmaceutical Sciences, 2008, 97(4), 1468-1483. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Welcome to the technical support guide for researchers working with 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource is designed to provide expert-level insights and practical troubleshooting for co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource is designed to provide expert-level insights and practical troubleshooting for common mass spectrometry (MS) fragmentation challenges encountered with this unique aza-bridged bicyclic compound. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, enabling you to make informed decisions during your analyses.

Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

The molecular formula for 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is C₁₂H₁₃N₃. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately m/z 200.1182 . Given that the molecule contains an odd number of nitrogen atoms (three), the Nitrogen Rule predicts an odd nominal mass for the neutral molecule (199 Da), and therefore an even nominal mass for the [M+H]⁺ ion (200 Da).[1]

Q2: I am not detecting the molecular ion, or the signal is very weak. What are the likely causes?

This is a common issue and can stem from several factors:

  • In-Source Fragmentation: The compound may be fragmenting within the ion source before it reaches the mass analyzer. This is often due to harsh source conditions (e.g., high temperatures or voltages).[2]

  • Poor Ionization Efficiency: The mobile phase composition may not be optimal for efficient protonation of the analyte. The presence of ion-suppressing agents in the sample matrix can also significantly reduce signal intensity.[3]

  • Analyte Instability: The compound might be degrading in the sample vial or within the LC system.

  • General System Issues: Problems such as a clogged emitter, incorrect instrument calibration, or leaks in the LC system can lead to a universal loss of sensitivity.[4][5]

Q3: Which nitrogen atom is most likely to be protonated during ESI?

In positive-ion electrospray ionization (ESI), the initial protonation event is critical as it directs subsequent fragmentation pathways. For this molecule, the most thermodynamically favored site of protonation is the nitrogen on the pyridine ring .[6] Its lone pair of electrons is more basic and accessible compared to the aliphatic nitrogens within the saturated bicyclic system. This initial charge localization is a key principle in predicting fragmentation.[7]

Q4: Why does my fragmentation pattern look unexpectedly complex?

The rigid, bridged-ring structure of the tetrahydropyrrolo[1,2-a]pyrazine core can lead to complex fragmentation involving multiple ring-opening events and rearrangements. Unlike simple linear molecules, the fragmentation energy applied can be distributed throughout the fused ring system, opening up several competing fragmentation channels simultaneously.[8][9] High collision energies can exacerbate this, producing many low-mass ions and making the spectrum difficult to interpret.

In-Depth Troubleshooting Guides
Problem 1: Poor or No Signal for the Molecular Ion ([M+H]⁺)

A robust molecular ion signal is the foundation of any MS/MS experiment. If it's missing, a systematic approach is needed to diagnose the issue, starting from the sample and moving to the instrument.

Logical Troubleshooting Workflow

start Start: No [M+H]⁺ Signal check_sample 1. Verify Sample Integrity - Prepare fresh sample - Check concentration (1-10 µM for tuning) - Ensure solvent compatibility start->check_sample infusion 2. Perform Infusion Analysis (Bypass LC System) - Infuse sample directly into MS - Is signal present now? check_sample->infusion signal_yes Signal Restored infusion->signal_yes Yes signal_no Signal Still Absent infusion->signal_no No lc_issue Root Cause: LC System or Method - Check for leaks/clogs - Optimize mobile phase (add acid) - Check column health signal_yes->lc_issue ms_issue Root Cause: MS System or Source - Optimize source parameters - Clean ion source - Check calibration & tune signal_no->ms_issue

Caption: Troubleshooting workflow for absent molecular ion signal.

Experimental Protocol: Infusion Analysis for Parameter Optimization

This protocol allows for the direct optimization of MS parameters by bypassing the liquid chromatography (LC) system.

  • Sample Preparation: Prepare a 1-5 µM solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation.

  • System Setup:

    • Disconnect the LC flow from the mass spectrometer's ion source.

    • Use a syringe pump to deliver the sample solution at a low, steady flow rate (e.g., 5-10 µL/min).

  • Initial MS Settings: Begin with a standard set of parameters.

ParameterStarting ValueRationale
Ionization ModeESI PositiveRequired to form the [M+H]⁺ ion.
Capillary Voltage3.5 - 4.5 kVCreates the electrospray plume.
Gas Temperature250 - 350 °CAids in desolvation of droplets.
Drying Gas Flow8 - 12 L/minRemoves solvent from the ions.
Nebulizer Pressure30 - 45 psiAssists in forming a fine spray.
Fragmentor/Cone Voltage80 - 120 VA key parameter to control in-source fragmentation. Start low.
  • Optimization:

    • Acquire data in full scan mode, monitoring for the target m/z of 200.12.

    • Crucial Step: Systematically vary the Fragmentor/Cone Voltage. Start at a low value and increase it incrementally. A low voltage should preserve the molecular ion, while a high voltage will intentionally induce in-source fragmentation. Find the value that maximizes the [M+H]⁺ signal without causing significant breakdown.[2]

    • Fine-tune gas temperatures and flows to maximize signal intensity and stability.[3]

    • If the signal is restored, the problem likely lies with your LC system or method (e.g., mobile phase, column contamination).[4] If no signal is observed even with direct infusion, the issue is with the MS itself (e.g., dirty source, calibration needed).[5]

Problem 2: Understanding the Fragmentation Pattern

Once a stable molecular ion is achieved, tandem MS (MS/MS) experiments can be performed to elucidate the structure. Collision-Induced Dissociation (CID) is the most common technique used.[10]

Proposed Fragmentation Pathway

The fragmentation of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is proposed to proceed through several key pathways initiated by protonation on the pyridine nitrogen. The rigid bicyclic core dictates the subsequent bond cleavages.

parent [M+H]⁺ m/z 200.12 fragA Fragment A m/z 121.09 (C₇H₉N₂⁺) Loss of C₅H₄N radical parent->fragA Pathway 1: Cleavage of C-C bond fragB Fragment B m/z 172.11 (C₁₁H₁₄N₂⁺) Loss of HCN parent->fragB Pathway 2: Ring opening & rearrangement fragD Fragment D m/z 79.04 (C₅H₅N⁺) Protonated Pyridine parent->fragD Pathway 3: Charge migration & cleavage fragC Fragment C m/z 94.07 (C₆H₈N⁺) Tetrahydropyrrole core fragA->fragC Further fragmentation

Caption: Proposed major fragmentation pathways for [M+H]⁺ of the target compound.

Explanation of Fragmentation Pathways:
  • Pathway 1 (m/z 200.12 → 121.09): This is a highly probable fragmentation. It involves the homolytic cleavage of the C-C single bond connecting the pyridine ring to the bicyclic system. This is a form of radical site-initiated fragmentation.[11] The charge is retained on the larger, more stable tetrahydropyrrolo[1,2-a]pyrazine fragment.

  • Pathway 2 (m/z 200.12 → 172.11): This pathway likely involves a complex rearrangement followed by the neutral loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring. Such rearrangements are common in nitrogen-containing heterocycles upon collisional activation.[6][12]

  • Pathway 3 (m/z 200.12 → 79.04): This involves the cleavage of the C-C bond where the charge is retained by the pyridine ring. The resulting pyridinium ion is a stable aromatic species.

Optimizing Collision Energy (CE)

The appearance and relative abundance of these fragments are highly dependent on the collision energy.

  • Low CE (e.g., 10-15 eV): Favors the formation of larger fragments and may only show the most facile cleavages (e.g., Pathway 1).

  • Medium CE (e.g., 20-30 eV): Will likely reveal a mix of primary fragments (A, B, D) and initiate secondary fragmentation (e.g., Fragment C). This is often the "sweet spot" for structural confirmation.

  • High CE (e.g., >35 eV): Can lead to excessive fragmentation, breaking down the core ring structures into many small, non-specific ions, which complicates spectral interpretation.[13]

It is recommended to perform a collision energy ramp experiment (acquiring data across a range of CE values in a single run) to comprehensively map the fragmentation landscape of the molecule.

References
  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. (2012). PubMed. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

  • Fragmentation of bicyclic γ-silyloxy-β-hydroxy-α-diazolactones as an approach to ynolides. (2014). Journal of Organic Chemistry. Available at: [Link]

  • Threshold collision-induced dissociation and theoretical study of protonated azobenzene. Hamad Bin Khalifa University. Available at: [Link]

  • 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE. NextSDS. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. Available at: [Link]

  • Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. (2001). PubMed. Available at: [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources. (2004). New Home Pages of Dr. Rainer Glaser. Available at: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). American Association for Clinical Chemistry. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Available at: [Link]

  • 5 Common Nitrogen Issues in LC-MS. (2025). Organomation. Available at: [Link]

  • LC-MS Troubleshooting and Maintenance Guide. Scribd. Available at: [Link]

  • Evidence of Molecular Fragmentation inside the Charged Droplets Produced by Electrospray Process. (2011). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Tetrahydropyrrolo[1,2-a]pyrazinones of natural origin. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. SciSpace. Available at: [Link]

  • Mass spectrum of Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro-with Retention Time (RT) = 16.73. ResearchGate. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available at: [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2025). PMC. Available at: [Link]

  • The Nitrogen Rule in Mass Spectrometry. (2025). Chemistry Steps. Available at: [Link]

  • Collision-induced dissociation of protonated uracil water clusters probed by molecular dynamics simulations. Royal Society of Chemistry. Available at: [Link]

  • Tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines: vascular smooth muscle relaxants and antihypertensive agents. PubMed. Available at: [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2024). Analytical Chemistry. Available at: [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • 1-(2-pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine(SALTDATA: FREE). NextSDS. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. PubChemLite. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Available at: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vs other pyrrolopyrazine scaffolds in drug design

An in-depth comparative analysis of pyrrolopyrazine scaffolds reveals a critical divergence in drug design strategies: the choice between planar, aromatic systems and sp3-enriched, three-dimensional architectures. As a S...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of pyrrolopyrazine scaffolds reveals a critical divergence in drug design strategies: the choice between planar, aromatic systems and sp3-enriched, three-dimensional architectures. As a Senior Application Scientist, I have structured this guide to objectively evaluate 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine against alternative pyrrolopyrazine scaffolds, detailing the mechanistic rationale behind scaffold selection and providing self-validating experimental protocols for their synthesis and biological evaluation.

Scaffold Architecture & Mechanistic Rationale

The pyrrolopyrazine core is a privileged scaffold in medicinal chemistry, but its saturation state drastically alters its pharmacological trajectory[1].

The Planar Paradigm: 5H-Pyrrolo[2,3-b]pyrazine Fully aromatic scaffolds like 5H-pyrrolo[2,3-b]pyrazine are characteristically flat. This planarity makes them excellent ATP-mimetics, allowing them to slip into the narrow hinge regions of kinases (such as Syk and JAK)[2]. However, this "flatland" architecture often suffers from poor aqueous solubility, high plasma protein binding, and off-target promiscuity across the kinome.

The 3D Evolution: 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine To overcome the limitations of planar heterocycles, medicinal chemists utilize the tetrahydropyrrolo[1,2-a]pyrazine scaffold[3]. The reduction of the pyrazine ring introduces sp3-hybridized carbons, forcing the molecule into a puckered, three-dimensional conformation.

  • The C1 Chiral Center: The introduction of a substituent at the C1 position dictates the spatial vector of the molecule, enhancing target specificity for complex binding pockets like those found in Aldose Reductase or CNS receptors[3][4].

  • The 3-Pyridyl Substituent: Unlike a highly lipophilic phenyl ring, the 3-pyridyl group provides a basic nitrogen that acts as a hydrogen-bond acceptor. This specific modification improves aqueous solubility, enhances metabolic stability against cytochrome P450 oxidation, and provides a distinct interaction vector for target proteins[5].

ScaffoldDivergence Base Pyrrolopyrazine Core Aromatic 5H-Pyrrolo[2,3-b]pyrazine (Planar, High Aromaticity) Base->Aromatic Tetrahydro 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine (sp3-rich, 3D Conformation) Base->Tetrahydro Target1 Kinase Hinge Binding (e.g., Syk, JAK) Aromatic->Target1 Target2 CNS Targets & Aldose Reductase Inhibition Tetrahydro->Target2

Divergent pharmacological targeting based on pyrrolopyrazine scaffold saturation and geometry.

Comparative Performance Data

The following table summarizes the physicochemical and pharmacological distinctions between the target compound and its primary structural alternatives.

Property / Feature1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine5H-Pyrrolo[2,3-b]pyrazineDihydropyrrolo[1,2-a]pyrazinones
Saturation (Fsp3) High (sp3-rich core)Low (Fully aromatic)Moderate (Lactam presence)
3D Conformation Puckered / Non-planarFlat / PlanarSemi-planar
Primary Targets Aldose Reductase, CNS Targets[3][4]Kinases (Syk, JAK)[2]Natural Product Analogs[6]
Solubility Profile Enhanced (Basic pyridine + sp3 core)Often limited (Requires polar sidechains)Moderate (H-bond donor/acceptor)
Synthetic Route Aza-Friedel-Crafts cyclization[3]Cross-coupling / Heteroannulation[7]Ugi / Multicomponent reactions[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and explaining the causality behind critical experimental steps.

Protocol A: Catalytic Asymmetric Synthesis via Aza-Friedel-Crafts Reaction

This protocol details the synthesis of the chiral 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core[3].

Causality of Reagent Choice: The reaction utilizes a Chiral Phosphoric Acid (CPA) catalyst. The CPA serves a dual purpose: its Brønsted acid protonates the imine intermediate to lower its LUMO energy (accelerating nucleophilic attack by the pyrrole), while the bulky chiral phosphate counterion creates a sterically demanding pocket. This shields one face of the imine, dictating the stereochemical outcome with high enantiomeric excess (ee)[3].

Step-by-Step Workflow:

  • Imine Formation: Dissolve N-aminoethylpyrrole (1.0 equiv) and 3-pyridinecarboxaldehyde (1.1 equiv) in anhydrous THF under an argon atmosphere. Stir over activated 4Å molecular sieves for 2 hours to drive Schiff base condensation.

  • Catalytic Activation: Cool the mixture to -20°C. Add the selected Chiral Phosphoric Acid catalyst (5 mol%).

  • Cyclization: Allow the reaction to stir at -20°C for 24–48 hours. The pyrrole ring will undergo an intramolecular aza-Friedel-Crafts attack on the activated imine.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3. Extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation (Stereochemical Purity): Purify via flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). Validation criteria: The protocol is considered successful only if the ee > 85% and the mass balance exceeds 80% yield.

Synthesis S1 1. N-aminoethylpyrrole + 3-Pyridinecarboxaldehyde S2 2. Schiff Base Condensation (Imine Intermediate Formation) S1->S2 S3 3. Chiral Phosphoric Acid Catalyzed Aza-Friedel-Crafts S2->S3 S4 4. Intramolecular Cyclization (Stereocenter Generation) S3->S4 S5 5. 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine S4->S5

Step-by-step asymmetric synthesis via catalytic intramolecular aza-Friedel-Crafts reaction.

Protocol B: High-Throughput Aldose Reductase Inhibition Assay

Tetrahydropyrrolo[1,2-a]pyrazines exhibit potent activity against Aldose Reductase (AR), a key target in diabetic neuropathy[4].

Causality of Assay Design: The assay measures the decrease in NADPH absorbance at 340 nm, providing a direct, real-time kinetic readout of AR-mediated reduction of glyceraldehyde. Because pyridine-containing derivatives may absorb UV light, baseline subtraction using a compound-only control well is mandatory to prevent false-positive inhibition artifacts.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 6.2). Prepare solutions of recombinant human Aldose Reductase, 0.1 mM NADPH, and 10 mM DL-glyceraldehyde.

  • Compound Plating: In a 96-well UV-transparent plate, dispense 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine at varying concentrations (1 nM to 10 µM).

  • Pre-incubation: Add the AR enzyme and NADPH to the wells. Incubate for 5 minutes at 25°C.

  • Initiation & Kinetic Read: Add DL-glyceraldehyde to initiate the reaction. Immediately read the absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation (Data Integrity):

    • Negative Control: Wells lacking DL-glyceraldehyde must show <5% change in baseline absorbance (ruling out NADPH auto-oxidation).

    • Positive Control: Epalrestat must yield an IC50 within 3-fold of its established literature value (~10-30 nM).

    • Z'-Factor: The assay must yield a Z'-factor > 0.6 to be considered robust for high-throughput screening.

References

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities ResearchGate / Springer URL:[Link]

  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors ACS Publications (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones MDPI (Organics) URL:[Link]

  • Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction ACS Publications (Organic Letters) URL:[Link]

  • 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE Chemical Substance Information NextSDS Database URL: [Link]

Sources

Comparative

Validating the target engagement of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in vivo

Title: Validating the In Vivo Target Engagement of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-Based HDAC6 Inhibitors Executive Summary The development of isoform-selective histone deacetylase (HDAC) inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the In Vivo Target Engagement of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-Based HDAC6 Inhibitors

Executive Summary

The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical frontier in neuropharmacology and oncology. While pan-HDAC inhibitors (e.g., Vorinostat) suffer from severe dose-limiting toxicities due to Class I HDAC inhibition, targeting the cytoplasmic HDAC6 isoform offers a safer therapeutic window.

Recent structural biology and medicinal chemistry efforts have identified the 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold as a highly constrained, bulky cap group that confers exquisite selectivity for HDAC6 over other isoforms[1]. However, translating in vitro enzymatic potency into in vivo efficacy requires rigorous validation. As an Application Scientist, I have structured this guide to provide a self-validating framework for proving in vivo target engagement (TE) of this specific scaffold, contrasting its performance with standard-of-care alternatives and detailing the biophysical and pharmacodynamic protocols required for definitive validation.

Mechanistic Rationale: The Structural Basis of Selectivity

HDAC6 is unique among zinc-dependent HDACs; it is predominantly localized in the cytoplasm and features two independent catalytic domains[2]. Its primary substrates are non-histone proteins, most notably α -tubulin and Hsp90[2].

The causality behind the selectivity of the 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold lies in its spatial geometry. Class I HDACs (HDAC1, 2, 3) possess narrow, deep catalytic pockets. In contrast, the catalytic channel of HDAC6 is significantly wider and shallower. The constrained pyrrolopyrazine heterocycle acts as a bulky spacer that sterically clashes with the narrow rim of Class I HDACs but perfectly occupies the wider channel of HDAC6, positioning its zinc-binding group (typically a hydroxamic acid) precisely at the catalytic metal ion[1].

HDAC6_Pathway Inhibitor 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine HDAC6 HDAC6 (Cytoplasmic) Inhibitor->HDAC6 Selective Inhibition aTubulin α-Tubulin HDAC6->aTubulin Deacetylates (Blocked) Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates (Blocked) Ac_aTubulin Acetylated α-Tubulin (Microtubule Stability) aTubulin->Ac_aTubulin Accumulates Ac_Hsp90 Acetylated Hsp90 (Protein Degradation) Hsp90->Ac_Hsp90 Accumulates

Figure 1: Mechanism of action for pyrrolopyrazine-based HDAC6 inhibitors and downstream substrate accumulation.

Comparative Performance Analysis

To objectively evaluate the performance of a representative 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative, we must benchmark it against established reference compounds. The table below synthesizes the pharmacological profile of this scaffold compared to Tubastatin A (a standard selective HDAC6i) and Vorinostat (a pan-HDACi).

Compound Class / NameHDAC6 IC 50​ (nM)HDAC1 IC 50​ (nM)Selectivity Index (HDAC1/6)In Vivo Brain PenetrancePrimary Application
Pyrrolopyrazine Scaffold 2 - 15 nM> 3,000 nM> 200-foldHigh (LogBB optimized)Neurodegeneration / Oncology
Tubastatin A 15 nM16,400 nM~ 1,000-foldPoor (High efflux ratio)In vitro tool compound
Vorinostat (SAHA) 10 nM10 nM1-fold (Non-selective)ModerateT-cell Lymphoma (Clinical)

Data Interpretation: While Tubastatin A offers excellent selectivity, its poor pharmacokinetic profile limits in vivo utility. The pyrrolopyrazine scaffold maintains nanomolar potency and high selectivity while offering superior physicochemical properties for in vivo tissue distribution[1].

Experimental Workflows for In Vivo Target Engagement

A robust target engagement strategy cannot rely on a single assay. It requires a self-validating system combining Pharmacodynamic (PD) biomarker analysis (to prove functional consequence) and Biophysical Engagement (to prove direct physical binding)[3].

Protocol A: Dual-Biomarker Pharmacodynamic (PD) Readout

This protocol measures the downstream functional consequence of target inhibition. To prove in vivo selectivity, we must simultaneously measure an HDAC6-specific substrate ( α -tubulin) and a Class I HDAC-specific substrate (Histone H3).

Step-by-Step Methodology:

  • In Vivo Dosing & Sacrifice: Administer the compound via the desired route (e.g., IP or PO). At T max​ (e.g., 2 hours post-dose), euthanize the animal.

  • Snap-Freezing (Critical Causality): Immediately excise the target tissue (e.g., brain cortex or tumor xenograft) and snap-freeze in liquid nitrogen. Causality: Post-mortem ischemia rapidly activates stress-response pathways that alter endogenous acetylation dynamics. Snap-freezing instantly halts enzymatic activity, preserving the exact in vivo acetylation state at the moment of sacrifice.

  • Lysis with Deacetylase Inhibitors: Homogenize the tissue in RIPA buffer supplemented with a broad-spectrum deacetylase inhibitor cocktail (e.g., 1 μ M Trichostatin A and 10 mM Nicotinamide). Causality: Cell lysis releases highly concentrated, compartmentalized HDACs into the lysate. Without exogenous inhibitors in the buffer, rapid ex vivo deacetylation will occur, yielding false-negative PD results.

  • Western Blotting: Resolve proteins via SDS-PAGE and probe for:

    • Acetyl- α -Tubulin (Lys40): Should show a dose-dependent increase (Confirming HDAC6 engagement).

    • Acetyl-Histone H3 (Lys9/14): Should remain at baseline vehicle levels (Confirming lack of Class I off-target engagement).

Protocol B: Tissue Cellular Thermal Shift Assay (CETSA)

While PD markers are useful, they can be confounded by indirect biological feedback loops. The Cellular Thermal Shift Assay (CETSA) provides direct, biophysical proof of target engagement by measuring the thermodynamic stabilization of the HDAC6 protein upon ligand binding in intact tissue[3],[4].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the pyrrolopyrazine compound or vehicle control to the animal cohort.

  • Isothermal Tissue Homogenization: Excise the target tissue and gently homogenize in non-denaturing PBS (without detergents) at 4°C. Causality: Detergents disrupt protein folding and baseline thermal stability, masking the ligand-induced thermal shift.

  • Thermal Gradient Aliquoting: Divide the homogenate into 8-12 PCR tubes. Subject each tube to a distinct temperature along a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heating provides the thermal stress required to unfold unliganded proteins. The bound ligand lowers the Gibbs free energy of the folded state, requiring higher temperatures to achieve denaturation[5].

  • Ultracentrifugation: Centrifuge the heated aliquots at 100,000 x g for 20 minutes at 4°C. Causality: Denatured proteins expose hydrophobic cores and rapidly form micro-aggregates. Standard benchtop centrifugation is insufficient to pellet these aggregates. Ultracentrifugation ensures that only the correctly folded, thermodynamically stabilized HDAC6 remains in the soluble supernatant.

  • Quantification: Analyze the soluble supernatants via Western Blot or AlphaLISA for HDAC6. Plot the melt curve to determine the shift in aggregation temperature ( Δ T agg​ ). A significant rightward shift in the compound-treated cohort vs. vehicle definitively proves in vivo target engagement.

CETSA_Workflow Dose 1. In Vivo Dosing (Vehicle vs. Compound) Harvest 2. Tissue Harvest & Homogenization Dose->Harvest Aliquot 3. Aliquot into PCR Tubes Harvest->Aliquot Heat 4. Thermal Gradient (40°C - 65°C) Aliquot->Heat Centrifuge 5. Ultracentrifugation (Pellet Aggregates) Heat->Centrifuge Western 6. Soluble Fraction Analysis (HDAC6) Centrifuge->Western Analysis 7. Melt Curve Analysis (Shift = Engagement) Western->Analysis

Figure 2: Step-by-step workflow for the in vivo tissue Cellular Thermal Shift Assay (CETSA).

References

  • Recent Advances in Small Molecular Modulators Targeting Histone Deacetylase 6 Taylor & Francis Online URL:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery MDPI URL:[Link]

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay ResearchGate / Science URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Comparative Bioavailability of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Analogs: A Guide to Scaffold Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic pharmacophore utilized across diverse therapeutic areas, from aldose reductase inhibitors (e.g., AS-3201)[1] to highly selective kinase inhibitors[2]. However, translating in vitro potency to in vivo efficacy is frequently hindered by suboptimal pharmacokinetic (PK) properties. Unsubstituted or heavily lipophilic derivatives often exhibit Biopharmaceutics Classification System (BCS) Class IV characteristics—characterized by poor aqueous solubility and rapid oxidative clearance[3].

This guide provides an objective, data-driven comparison of the comparative bioavailability of 1-substituted analogs, with a specific focus on the 1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative (CAS: 865546-36-7). By deconstructing the structural drivers of metabolism, this guide will help drug development professionals optimize lead compounds for systemic exposure.

Mechanistic Causality: Structural Drivers of Bioavailability

The C1 position of the tetrahydropyrrolo[1,2-a]pyrazine ring is a well-documented "soft spot" for Cytochrome P450 (CYP3A4/2D6) mediated oxidation[4],[2]. The physicochemical nature of the substituent at this position fundamentally alters both the solubility of the molecule and the steric shielding of the core.

  • 1-Pyridin-3-yl Analog (The Optimal Balance): Incorporating a 3-pyridyl group introduces a basic nitrogen that decreases the overall partition coefficient (LogP) and acts as a hydrogen bond acceptor. This significantly enhances aqueous solubility at physiological pH. Furthermore, the 3-pyridyl geometry allows for a coplanar arrangement with the core, minimizing steric strain while effectively shielding the C1 proton from CYP-mediated abstraction.

  • 1-Pyridin-2-yl Analog (High Clearance): While possessing similar calculated solubility to the 3-pyridyl analog, the 2-pyridyl nitrogen is positioned adjacent to the attachment point. This creates steric repulsion with the pyrrolopyrazine core, forcing an orthogonal conformation. This exposed geometry increases susceptibility to rapid N-dealkylation and oxidation, resulting in high intrinsic clearance and poor oral bioavailability.

  • 1-(4-Methylphenyl) Analog (Solubility Limited): Substituting the basic pyridine with a lipophilic tolyl group drives the LogP above 3.0. This results in severe solubility limitations (<5 µg/mL) and high plasma protein binding. Gastrointestinal absorption becomes dissolution-rate limited, leading to negligible oral bioavailability (<5%).

  • 1,1-Dimethyl Analog (Metabolically Inert): Disubstitution at the C1 position with gem-dimethyl groups completely blocks the primary site of oxidation. This yields exceptional metabolic stability and high bioavailability (>80%). However, this modification often abolishes the target binding affinity if an aromatic vector is required for deep-pocket engagement (e.g., in kinase hinge-binding).

Quantitative Pharmacokinetic Comparison

The following table summarizes the benchmark pharmacokinetic parameters for the C1-substituted analogs in a standard rodent model (Sprague-Dawley rats, 5 mg/kg PO, 1 mg/kg IV).

Analog SubstitutionLogP (calc)Aqueous Solubility (µg/mL)Intrinsic Clearance (mL/min/kg)Half-life (t1/2, hrs)Oral Bioavailability (%F)
1-Pyridin-3-yl 1.814522.43.245%
1-Pyridin-2-yl 1.912048.61.118%
1-(4-Methylphenyl) 3.2< 565.20.8< 5%
1,1-Dimethyl 1.2> 50012.16.582%

Metabolic Pathway Visualization

MetabolicPathway Scaffold 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Core Scaffold Sub_3Pyridyl 1-Pyridin-3-yl Analog (Optimal Balance) Scaffold->Sub_3Pyridyl 3-Pyridyl Sub Sub_2Pyridyl 1-Pyridin-2-yl Analog (High Clearance) Scaffold->Sub_2Pyridyl 2-Pyridyl Sub Sub_4Methyl 1-(4-Methylphenyl) Analog (Poor Solubility) Scaffold->Sub_4Methyl 4-Methylphenyl Sub Sub_Dimethyl 1,1-Dimethyl Analog (Metabolically Stable) Scaffold->Sub_Dimethyl 1,1-Dimethyl Sub CYP_Metab CYP450 Oxidation at C1 Position Scaffold->CYP_Metab Unsubstituted C1 Bio_Mod Moderate Bioavailability (30-50%) Sub_3Pyridyl->Bio_Mod Bio_Low Low Bioavailability (<15%) Sub_2Pyridyl->Bio_Low Sub_4Methyl->Bio_Low Bio_High High Bioavailability (>50%) Sub_Dimethyl->Bio_High CYP_Metab->Bio_Low

Metabolic stability and bioavailability outcomes based on C1-substitution of the core scaffold.

Experimental Protocol: Self-Validating Pharmacokinetic Profiling

To objectively validate these comparative claims, a rigorous in vivo PK protocol must be employed. The following workflow is designed as a self-validating system to ensure that solubility artifacts (common in BCS Class IV drugs) do not confound true metabolic clearance data.

Step 1: Amorphous Solid Dispersion (ASD) Formulation

Causality: To prevent false "low bioavailability" readings caused by the precipitation of lipophilic analogs (like the 1-(4-methylphenyl) derivative) in the GI tract, all analogs must be formulated as ASDs using Soluplus® or polyvinylpyrrolidone (PVP)[3].

  • Dissolve 10 mg of the target analog and 90 mg of Soluplus® in 5 mL of absolute ethanol.

  • Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C, followed by drying in vacuo for 12 hours.

  • Reconstitute the resulting solid dispersion in purified water to achieve a clear, stable 1 mg/mL dosing solution.

Step 2: In Vivo Dosing Strategy (Sprague-Dawley Rats)
  • Intravenous (IV) Arm: Administer 1 mg/kg via the lateral tail vein (n=3). Validation Check: This arm establishes the absolute systemic clearance (Cl) and volume of distribution (Vd), independent of GI absorption.

  • Oral (PO) Arm: Administer 5 mg/kg via oral gavage (n=3).

Step 3: Serial Sampling & Matrix Quenching
  • Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Check: Immediately quench 50 µL of plasma in 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS) . The SIL-IS is critical; it corrects for matrix suppression effects during electrospray ionization, ensuring absolute quantitative accuracy across different time points.

Step 4: LC-MS/MS Bioanalysis
  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detect analytes via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, calculating the Area Under the Curve (AUC) to derive absolute bioavailability (%F =[AUCPO × DoseIV] / [AUCIV × DosePO] × 100).

References

  • Title: Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases Source: Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Against Standard Kinase Inhibitors

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking The development of novel kinase inhibitors is a cornerstone of modern therapeutic discovery, particularly in oncology. Kinases, due to their central...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking

The development of novel kinase inhibitors is a cornerstone of modern therapeutic discovery, particularly in oncology. Kinases, due to their central role in cellular signaling, represent a target-rich environment; however, the high degree of structural conservation in their ATP-binding sites presents a significant challenge for achieving inhibitor selectivity.[1][2][3] A newly synthesized compound may exhibit potent inhibition of its intended target, but its true therapeutic potential can only be ascertained through rigorous, objective comparison against established standards.

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (hereafter referred to as PYR-THP ), against a panel of well-characterized kinase inhibitors. The pyrazine scaffold is a common motif in kinase inhibitors, often serving as a bioisostere for other aromatic systems and forming critical hydrogen bonds within the kinase hinge region.[4][5]

Through a series of detailed biochemical and cell-based assays, we will outline the necessary steps to characterize the potency, selectivity, and cellular efficacy of PYR-THP. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice.

Disclaimer: As 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is an investigational compound without publicly available kinase inhibition data, the experimental results presented in this guide are hypothetical and for illustrative purposes only. They are designed to model the data one would generate during a standard benchmarking workflow.

Selection of Standard Kinase Inhibitors for Comparison

The choice of benchmark inhibitors is critical for contextualizing the performance of a new compound. An ideal panel includes inhibitors with diverse selectivity profiles to provide a multi-faceted comparison. For this guide, we have selected:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases. It serves as an excellent positive control for assay performance but is a poor candidate for therapy due to its lack of selectivity.

  • Gefitinib: An FDA-approved, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It represents a clinically successful, targeted inhibitor and provides a benchmark for on-target potency and selectivity against a key oncogenic driver.

  • Dasatinib: A multi-targeted inhibitor that potently inhibits BCR-ABL and Src family kinases, among others. It serves as a benchmark for compounds designed to have a specific multi-kinase inhibition profile.

Part 1: Biochemical Potency and Selectivity Profiling

The initial characterization of a novel inhibitor begins with cell-free biochemical assays. These experiments determine the direct inhibitory effect of the compound on the kinase enzyme's activity or its ability to bind to the kinase.

Primary Potency Assessment: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. We will determine the IC50 of PYR-THP against a representative tyrosine kinase, EGFR, to allow for direct comparison with Gefitinib. A robust and widely used method for this is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6][7][8] This assay format measures the displacement of a fluorescent tracer from the kinase's ATP pocket, making it suitable for detecting ATP-competitive inhibitors.[6][9]

cluster_prep Assay Preparation cluster_reaction Assay Plate Reaction (384-well) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare 10-point serial dilution of PYR-THP and standards in DMSO Add_Cmpd Step 1: Add 4 µL of 4X Test Compound Compound_Prep->Add_Cmpd Kinase_Prep Prepare 2X Kinase/Eu-Antibody mixture in Kinase Buffer A Add_Kinase Step 2: Add 8 µL of 2X Kinase/Antibody Mix Kinase_Prep->Add_Kinase Tracer_Prep Prepare 4X Alexa Fluor™ 647-labeled -tracer in Kinase Buffer A Add_Tracer Step 3: Add 4 µL of 4X Tracer Tracer_Prep->Add_Tracer Add_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate Step 4: Incubate 60 min at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) Incubate->Read_Plate Calculate Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate Plot Plot % Inhibition vs. [Compound] and fit curve to determine IC50 Calculate->Plot

Fig 1. Workflow for IC50 determination using a TR-FRET kinase binding assay.
  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for PYR-THP and standard inhibitors in 100% DMSO, starting at a 400X top concentration (e.g., 4 mM).

  • Intermediate Dilution: Dilute the "Master Dilution" series 25-fold into the appropriate kinase buffer (e.g., Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to create a 4X compound stock.

  • Assay Plate Setup: To a 384-well plate, add 4 µL of the 4X compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Antibody Addition: Prepare a 2X solution of the target kinase (e.g., EGFR) and a europium-labeled anti-tag antibody in kinase buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the corresponding Alexa Fluor™ 647-labeled kinase tracer in kinase buffer. Initiate the binding reaction by adding 4 µL to each well.

  • Incubation: Centrifuge the plate briefly and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (europium reference) and 665 nm (Alexa Fluor™ 647 tracer).

  • Analysis: Calculate the emission ratio (665 nm/615 nm). Convert ratios to percent inhibition relative to controls and plot against compound concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
PYR-THP EGFR 85
GefitinibEGFR15
DasatinibEGFR30
StaurosporineEGFR5

Lower IC50 values indicate higher potency.

Kinase Selectivity Profiling

Achieving selectivity is a critical goal in kinase inhibitor design to minimize off-target effects.[1][10] The most effective way to assess selectivity is to screen the investigational compound against a broad panel of kinases representing the human kinome.[11] Services like Promega's Kinase Selectivity Profiling Systems or Reaction Biology's screening services provide a high-throughput method to generate this data.[10][11] Typically, the compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) and the percent inhibition is reported.

Kinase TargetKinase Family% Inhibition by PYR-THP% Inhibition by Gefitinib% Inhibition by Dasatinib
EGFR Tyrosine Kinase98% 99%95%
SRC Tyrosine Kinase45% 15%99%
VEGFR2 Tyrosine Kinase60% 25%85%
CDK2 CMGC12% 5%40%
PKA AGC5% <5%15%
p38α CMGC8% <5%70%

Part 2: Cellular Activity and Target Engagement

While biochemical assays are crucial, they do not fully predict a compound's efficacy in a biological system. Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional downstream response.

Cellular Target Inhibition: Western Blot Analysis

A common method to measure the inhibition of a specific kinase in cells is to quantify the phosphorylation of its direct downstream substrate via Western blot.[12][13] For our EGFR-focused example, we will use a cancer cell line that is dependent on EGFR signaling, such as NCI-H1975 (which harbors the L858R/T790M mutant EGFR). We will measure the inhibition of EGFR autophosphorylation at a key tyrosine residue (e.g., Y1068) and the phosphorylation of a downstream effector like ERK.

cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds p_EGFR p-EGFR (Y1068) (Active) EGFR->p_EGFR Autophosphorylation PYR_THP PYR-THP (Inhibitor) PYR_THP->p_EGFR Inhibits RAS_RAF RAS/RAF/MEK Cascade p_EGFR->RAS_RAF Activates ERK ERK RAS_RAF->ERK p_ERK p-ERK (Active) ERK->p_ERK Phosphorylation Proliferation Cell Proliferation & Survival p_ERK->Proliferation

Fig 2. Simplified EGFR signaling pathway and point of inhibition.
  • Cell Culture & Plating: Culture NCI-H1975 cells in appropriate media. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Treat cells with a range of concentrations of PYR-THP and standard inhibitors for 2 hours. Include a DMSO vehicle control.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight (e.g., anti-p-EGFR Y1068, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect signals using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Calculate the cellular IC50 by plotting the normalized phosphorylation signal against inhibitor concentration.

CompoundTarget ReadoutCellular IC50 (nM)
PYR-THP p-EGFR (Y1068) 450
Gefitinibp-EGFR (Y1068)90
Dasatinibp-EGFR (Y1068)150

Discussion and Interpretation

  • Biochemical Potency: PYR-THP demonstrates respectable, sub-micromolar inhibitory activity against EGFR in a direct binding assay (IC50 = 85 nM). However, it is approximately 5-fold less potent than the dedicated EGFR inhibitor Gefitinib and 3-fold less potent than the multi-targeted inhibitor Dasatinib. This suggests that while the scaffold has activity, it may require further medicinal chemistry optimization to achieve potency comparable to clinical standards.

  • Selectivity: The selectivity screen at 1 µM provides valuable insights. PYR-THP shows high inhibition of its primary target, EGFR (98%). Unlike the highly selective Gefitinib, PYR-THP also exhibits moderate off-target activity against VEGFR2 (60%) and SRC (45%). This profile is distinct from Dasatinib, which potently hits SRC but also a wider range of other kinases like p38α. This "semi-selective" profile for PYR-THP could be beneficial or detrimental depending on the therapeutic context and would warrant further investigation.

  • Cellular Efficacy: A critical observation is the shift in potency between the biochemical and cellular assays (the "cell shift"). PYR-THP's cellular IC50 (450 nM) is over 5-fold higher than its biochemical IC50 (85 nM). This shift is more pronounced than that observed for Gefitinib (90 nM cellular vs. 15 nM biochemical; 6-fold shift) and Dasatinib (150 nM cellular vs. 30 nM biochemical; 5-fold shift). A significant cell shift can indicate issues with cell permeability, efflux by cellular transporters, or instability in the cellular environment.

Conclusion

The comprehensive benchmarking process detailed in this guide is indispensable for the objective evaluation of any new kinase inhibitor. For our investigational compound, 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (PYR-THP), the hypothetical data paints a picture of a promising but unoptimized lead. It possesses a valid mechanism of action with on-target activity in both biochemical and cellular settings. However, its potency and cellular efficacy lag behind established clinical inhibitors. The moderate off-target activity identified in the selectivity screen could be explored as a potential therapeutic advantage (in the case of desired polypharmacology) or flagged as a liability to be engineered out in future iterations. This structured, data-driven comparison provides a clear roadmap for the next steps in the drug discovery pipeline.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Schuffenhauer, A., & Jacoby, E. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 823–825.
  • Lavoie, J. N., & L'Allemain, G. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters, 587(18), 3089–3095.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • NextSDS. (n.d.). 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE. Retrieved from [Link]

  • Chen, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Chen, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
  • MDPI. (2026, March 10). DTBAffinity: A Multi-Modal Feature Engineering and Gradient-Boosting Framework for Drug–Target Binding Affinity on Davis and KIBA Benchmarks. Retrieved from [Link]

  • ResearchGate. (2024, December 4). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015, March 8). Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay? Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. Retrieved from [Link]

  • PubMed. (2010, June 15). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Retrieved from [Link]

  • PubMed. (2002, November 15). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. Retrieved from [Link]

  • PubMed. (1972, February). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Retrieved from [Link]

  • Preprints.org. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators.
  • ResearchGate. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

Sources

Validation

Orthogonal validation methods for 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine protein binding

A Senior Application Scientist's Guide to Orthogonal Validation of Protein-Ligand Interactions Topic: Orthogonal Validation Methods for 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Protein Binding Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Orthogonal Validation of Protein-Ligand Interactions

Topic: Orthogonal Validation Methods for 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Protein Binding

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of modern drug discovery, the confident identification and characterization of a specific molecular interaction is the bedrock upon which successful therapeutic programs are built. A primary challenge is to ensure that an observed binding event between a novel compound and its putative protein target is genuine and not an artifact of a particular experimental system. Relying on a single analytical method, no matter how robust, introduces the risk of systemic bias, false positives, or misinterpretation of the underlying biophysics.

This is where the principle of orthogonal validation becomes indispensable. An orthogonal approach involves the use of multiple, independent experimental techniques that rely on different physical principles to measure the same phenomenon.[1] If disparate methods converge on a consistent result—for instance, a similar binding affinity—it exponentially increases our confidence that the observed interaction is authentic. This guide provides an in-depth comparison of key orthogonal methods for validating the binding of a novel small molecule, 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine , to its hypothesized protein target.

Hypothesized Target: Nicotinic Acetylcholine Receptors (nAChRs)

The chemical scaffold of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine contains a pyridine ring, a key structural feature of nicotine. This strongly suggests that the compound may target nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission.[2] Among the various nAChR subtypes, the α7 and α4β2 receptors are the most abundant in the central nervous system and are validated targets for a range of neurological and psychiatric disorders.[3][4][5] The α7 subtype, in particular, is a homopentameric channel implicated in cognitive function and is a prime target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[3][6][7][8]

Therefore, this guide will proceed under the well-founded hypothesis that our compound of interest is a ligand for the human α7 nAChR. We will explore a suite of orthogonal, biophysical, and biochemical methods to rigorously validate and characterize this binding event.

cluster_Concept Orthogonal Validation Logic cluster_Methods Orthogonal Methodologies cluster_Validation Confidence Assessment A Initial Hit (e.g., from HTS) B Hypothesized Interaction: Compound <=> Protein A->B Suggests M1 Method 1 (e.g., SPR) Measures mass change B->M1 Test with M2 Method 2 (e.g., ITC) Measures heat change B->M2 Test with M3 Method 3 (e.g., RBA) Measures competitive binding B->M3 Test with C Data Convergence? (e.g., Similar KD values) M1->C Yields data for M2->C Yields data for M3->C Yields data for D High Confidence Validated Interaction C->D Yes E Low Confidence Artifact or Non-Specific C->E No

Caption: The logic of orthogonal validation for protein-ligand binding.

Method 1: Surface Plasmon Resonance (SPR)

Principle of Expertise

SPR is a label-free, real-time optical technique that measures changes in refractive index at the surface of a sensor chip.[9][10] In a typical experiment, the target protein ("ligand") is immobilized on the chip surface. A solution containing the small molecule ("analyte") is then flowed over the surface. Binding of the analyte to the immobilized protein causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected and plotted on a "sensorgram," providing real-time data on the association and dissociation phases of the interaction.[10][11] The primary outputs are the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

Experimental Protocol: α7 nAChR Binding via SPR

This protocol details the capture of a purified, detergent-solubilized His-tagged α7 nAChR onto an SPR sensor chip for subsequent kinetic analysis with the test compound.

cluster_Workflow SPR Experimental Workflow start Start prep Prepare NTA Chip (Ni2+ charging) start->prep immob Immobilize His-tagged α7 nAChR via Capture prep->immob assoc Association Phase: Inject Compound immob->assoc dissoc Dissociation Phase: Flow Running Buffer assoc->dissoc regen Regeneration: Strip Ni2+-His tag bond dissoc->regen end End regen->end

Caption: Workflow for a typical SPR experiment with a captured membrane protein.

Step-by-Step Methodology:

  • Protein Preparation:

    • Causality: The α7 nAChR is an integral membrane protein and must be extracted from the cell membrane and stabilized in a soluble form. A mild non-ionic detergent like dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG) is used to create micelles that mimic the lipid bilayer, preserving the protein's native conformation. The protein should be purified, for instance, via affinity chromatography, and must contain an affinity tag (e.g., a polyhistidine-tag) for immobilization.

    • Protocol: Prepare purified His-tagged α7 nAChR in a running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4). The final concentration should be around 10-50 µg/mL.

  • Sensor Chip Preparation and Ligand Immobilization:

    • Causality: A Nitrilotriacetic acid (NTA) sensor chip is used to capture the His-tagged protein in a specific orientation via a Nickel-NTA chelation. This is a "capture" method rather than covalent immobilization, which is often gentler for membrane proteins and allows for easy regeneration of the surface.[11]

    • Protocol:

      • Prime the SPR instrument with running buffer.

      • Activate the NTA surface with an injection of 0.5 M NiCl₂.

      • Inject the prepared α7 nAChR solution over the activated NTA surface until a stable capture level of ~8,000-10,000 Response Units (RU) is achieved. This indicates successful immobilization. A reference flow cell should be prepared in parallel (activated with NiCl₂ but with no protein injected) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Interaction Analysis (Kinetic Titration):

    • Causality: A series of analyte concentrations are injected to determine the concentration-dependent binding kinetics. A single-cycle kinetics approach is often preferred for membrane proteins to minimize the impact of any potential loss of protein activity over time.

    • Protocol:

      • Prepare a dilution series of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in running buffer. A typical concentration range would span from 0.1x to 10x the expected Kₑ (e.g., 1 nM to 1 µM). Include a zero-concentration (buffer only) injection for double-referencing.

      • Perform a single-cycle kinetics experiment by sequentially injecting each concentration of the compound, from lowest to highest, typically for 120-180 seconds each, without a regeneration step in between.

      • After the final injection, allow the dissociation to proceed for 600-1200 seconds by flowing only the running buffer.

  • Data Analysis:

    • Causality: The raw sensorgram data is processed to isolate the specific binding signal. This is achieved by subtracting the signal from the reference flow cell (to correct for non-specific binding) and then subtracting the signal from the buffer-only injection (to correct for baseline drift).

    • Protocol:

      • Perform reference surface and buffer-only (zero concentration) subtractions.

      • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the kinetic parameters kₐ, kₑ, and the affinity Kₑ.

Method 2: Isothermal Titration Calorimetry (ITC)

Principle of Expertise

ITC is the gold standard for thermodynamic characterization of biomolecular interactions.[12][13] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14] In an ITC experiment, a solution of the small molecule is titrated in small aliquots into a sample cell containing the protein. Each injection produces a heat pulse that is measured relative to a reference cell. As the protein becomes saturated with the ligand, the heat signal diminishes. The resulting data is plotted as power versus time, and the integrated heat per injection is then plotted against the molar ratio of ligand to protein. This allows for the direct determination of the binding affinity (Kₐ, the inverse of Kₑ), the stoichiometry of binding (n), and the enthalpy change (ΔH).[15] From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: α7 nAChR Binding via ITC

cluster_Workflow ITC Experimental Workflow start Start prep Prepare & Degas Protein and Compound start->prep load Load Protein into Cell Load Compound into Syringe prep->load equil Thermal Equilibration load->equil titrate Automated Injections (e.g., 20 x 2µL) equil->titrate analyze Integrate Peaks Fit Binding Isotherm titrate->analyze end End analyze->end

Caption: General workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: This is the most critical step in ITC. Both the protein and ligand solutions must be in identical, precisely matched buffers to avoid large heats of dilution that would obscure the binding signal.[13] The buffer should have a low ionization enthalpy (e.g., HEPES or PBS) to minimize buffer-induced heat changes.[13] Samples must be thoroughly degassed to prevent air bubbles from forming in the cell, which would ruin the experiment.

    • Protocol:

      • Dialyze the purified α7 nAChR (in detergent) extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4).

      • Dissolve the 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine compound in the exact same final dialysis buffer.

      • Determine the active protein concentration accurately.

      • Degas both solutions for 10-15 minutes immediately before the experiment.

  • Instrument Setup and Loading:

    • Causality: The concentrations of protein and ligand must be chosen carefully to ensure the "c-value" (c = [Protein] * n / Kₑ) is within an optimal range, typically between 10 and 1000.[13] This ensures a well-defined sigmoidal binding curve. A common starting point is to have the ligand concentration in the syringe be 10-15 times that of the protein concentration in the cell.

    • Protocol:

      • Set the experimental temperature (e.g., 25°C).

      • Carefully load the α7 nAChR solution into the sample cell (e.g., 10-20 µM).

      • Load the compound solution into the injection syringe (e.g., 150-300 µM).

  • Titration Experiment:

    • Causality: A series of small, precise injections are made to gradually saturate the protein. The spacing between injections must be long enough for the thermal signal to return to baseline.

    • Protocol:

      • Allow the system to thermally equilibrate for at least 30 minutes.

      • Set up an injection sequence, typically consisting of an initial small (0.5 µL) injection to remove any material diffused from the syringe, followed by 19-25 injections of 1.5-2.0 µL each, with a spacing of 150-180 seconds between injections.

  • Control Experiment and Data Analysis:

    • Causality: A control titration of the ligand into buffer alone is essential to measure the heat of dilution of the compound. This background heat is then subtracted from the main experimental data.

    • Protocol:

      • Perform a separate experiment titrating the compound from the syringe into the sample cell containing only the matched ITC buffer.

      • Subtract the control data from the protein-ligand titration data.

      • Integrate the area under each injection peak to determine the heat change.

      • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

      • Fit the resulting isotherm to a suitable binding model (e.g., a one-site independent model) to determine Kₑ, n, and ΔH.

Method 3: Radioligand Binding Assay (RBA)

Principle of Expertise

The Radioligand Binding Assay is a classic, highly sensitive biochemical technique used to study receptor-ligand interactions.[16] It relies on the principle of competitive binding. The assay measures the ability of an unlabeled test compound (the "cold" ligand) to compete with a known, radioactively labeled ligand (the "hot" ligand) for binding to the target receptor.[17] The receptors are typically present in a membrane preparation from cells or tissues. By incubating the membranes with a fixed concentration of the hot ligand and varying concentrations of the cold test compound, one can determine the concentration of the test compound that inhibits 50% of the specific binding of the hot ligand (the IC₅₀ value). This value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a measure of the affinity of the test compound for the receptor.

Experimental Protocol: α7 nAChR Binding via RBA

cluster_Workflow RBA Experimental Workflow start Start prep Prepare Reagents: Membranes, Hot/Cold Ligands start->prep incubate Incubate: Membranes + Hot Ligand + Cold Ligand (dilution series) prep->incubate filter Rapid Filtration: Separate Bound from Free Ligand incubate->filter wash Wash Filter Plate filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Plot Competition Curve Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Causality: A well-characterized radioligand with high affinity and specificity for the α7 nAChR is required. [³H]-Methyllycaconitine ([³H]-MLA) is a standard choice for this target.[18] Membrane preparations from a cell line expressing high levels of α7 nAChR (or from rat brain tissue) serve as the source of the receptor.

    • Protocol:

      • Prepare membrane homogenates from a suitable source expressing α7 nAChR.

      • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Prepare a stock solution of the radioligand, [³H]-MLA, and dilute it in assay buffer to a working concentration equal to its Kₑ for the receptor (e.g., ~1 nM).

      • Prepare a serial dilution of the unlabeled test compound, 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, in assay buffer (e.g., from 10 pM to 100 µM).

  • Binding Assay Incubation:

    • Causality: The reaction components are combined and incubated to allow the binding to reach equilibrium. Three types of samples are required for each concentration point of the test compound: Total Binding (membranes + hot ligand), Non-Specific Binding (membranes + hot ligand + a high concentration of a known unlabeled ligand, e.g., 1 µM unlabeled MLA), and Experimental (membranes + hot ligand + test compound).

    • Protocol:

      • In a 96-well plate, combine the assay buffer, membrane preparation (e.g., 50-100 µg protein), [³H]-MLA, and the serially diluted test compound.

      • For non-specific binding wells, add a saturating concentration of unlabeled MLA instead of the test compound.

      • Incubate the plate at room temperature for 60-90 minutes.

  • Separation and Detection:

    • Causality: Bound and free radioligand must be separated quickly to prevent re-equilibration. This is typically achieved by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes (and the bound radioligand) while allowing the free radioligand to pass through.

    • Protocol:

      • Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester.

      • Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any unbound radioligand.

      • Allow the filters to dry, then add scintillation cocktail to each well.

      • Seal the plate and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Causality: Specific binding is calculated by subtracting the non-specific binding counts from the total binding counts. The percentage of specific binding is then plotted against the logarithm of the test compound concentration.

    • Protocol:

      • Calculate specific binding for each concentration point.

      • Plot the data using a non-linear regression analysis to fit a sigmoidal dose-response curve.

      • From the curve, determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Comparative Analysis of Orthogonal Methods

The true power of the orthogonal approach lies in comparing the results from these physically distinct methods. A compound that demonstrates a Kₑ of 50 nM in SPR, a Kₑ of 65 nM in ITC, and a Kᵢ of 80 nM in an RBA can be classified as a high-confidence binder. Discrepancies, on the other hand, can be equally informative, pointing to potential artifacts such as protein aggregation (which might affect ITC), non-specific surface binding (a concern in SPR), or complex binding mechanisms not captured by a simple competitive model.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay (RBA)
Principle Mass change at a surface (optical)Heat change in solution (thermal)Competitive displacement of a radiolabel
Labeling Label-free[11]Label-free[13]Requires a specific radiolabeled ligand[16]
Key Output Kinetics (kₐ, kₑ) , Affinity (Kₑ)[12]Thermodynamics (ΔH, ΔS) , Affinity (Kₑ), Stoichiometry (n)[15]Affinity (IC₅₀, Kᵢ)
Throughput Medium (serial injections)Low to Medium (serial experiments)High (96/384-well plate format)
Protein Req. Low (µg amounts immobilized)[19]High (mg amounts in solution)[20]Low (µg amounts per well)
Compound Req. Low (µL volumes)Medium (for syringe concentration)Very Low (small amounts for dilution)
Membrane Protein Challenging; requires solubilization & immobilization[9][21]Challenging; requires solubilization & high concentration[13]Well-established; uses native membrane preps
Primary Advantage Real-time kinetic informationComplete thermodynamic profile in one experimentHigh sensitivity and physiological relevance
Primary Limitation Potential for surface artifacts; indirect measurementHigh sample consumption; sensitive to buffer mismatchRequires radioactivity; indirect affinity measurement

Conclusion

Validating the interaction between a novel compound like 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its hypothesized target, the α7 nicotinic acetylcholine receptor, requires a rigorous, multi-faceted approach. No single technique can provide a complete and infallible picture of a binding event. By employing orthogonal methods such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Radioligand Binding Assays, researchers can build a self-validating system. SPR provides the "how fast" (kinetics), ITC reveals the "why" (thermodynamics), and RBA offers a sensitive, "how strong" (affinity) confirmation in a more physiological context. The convergence of data from these distinct methodologies provides the highest possible degree of confidence, mitigating the risk of artifacts and laying a solid, trustworthy foundation for advancing a compound through the drug discovery pipeline.

References

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Reichert Life Sciences.
  • Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH.
  • MicroScale Thermophoresis. NanoTemper Technologies.
  • Kuca, K., Musilek, K., & Jun, D. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences. [Link]

  • Quik, M., Wonnacott, S., & McIntosh, J. M. (2011). α6β2* and α4β2* Nicotinic Acetylcholine Receptors as Drug Targets for Parkinson's Disease.
  • A.R. Damodaran, S., & Jayakannan, P. (2011). Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design. PMC. [Link]

  • Chavan, S., & Krishnamurthy, V. M. (2013). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. PMC. [Link]

  • Quik, M., Wonnacott, S., & McIntosh, J. M. (2011). α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease. PMC. [Link]

  • Hogg, R. C., & Bertrand, D. (2004). Neuronal nicotinic acetylcholine receptors as drug targets. Current Drug Targets: CNS & Neurological Disorders.
  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. PMC. [Link]

  • Hu, M., et al. (2020). α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders. Frontiers in Pharmacology. [Link]

  • Kuca, K., Musilek, K., & Jun, D. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. ResearchGate. [Link]

  • de Moura, F. B. R., et al. (2019). NAChR α4β2 Subtype and their Relation with Nicotine Addiction, Cognition, Depression and Hyperactivity Disorder. PubMed. [Link]

  • Lewinson, O., & Livnat-Levanon, N. (2014). Real Time Measurements of Membrane Protein:receptor Interactions Using Surface Plasmon Resonance (SPR). PubMed. [Link]

  • Abreo, M. A., et al. (1996). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? (2018, May 15). Nicoya.
  • MST - Microscale Thermophoresis. University of Colorado Boulder.
  • Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions. (2022, February 15). Illinois Experts. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024, May 17). bioRxiv. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024, May 17). bioRxiv.org. [Link]

  • Nawaz, N., et al. (2024, January 19). Microscale Thermophoresis Analysis of Membrane Proteins. ResearchGate. [Link]

  • Miller, M. D., et al. (2014, June 5). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]

  • Patching, S. G. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. [Link]

  • Pokorna, S., & Humpolickova, J. (2014). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Methods in Molecular Biology.
  • ITC - Isothermal Titration Calorimetry. University of Colorado Boulder.
  • Pokorna, S., & Humpolickova, J. (2014). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Springer Nature Experiments. [Link]

  • de Esch, I. J. P., et al. (2009, March 30). Use of Acetylcholine Binding Protein in the Search for Novel α7 Nicotinic Receptor Ligands. In Silico Docking, Pharmacological Screening, and X-ray Analysis. Journal of Medicinal Chemistry. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025, April 29). Bitesize Bio.
  • Zhang, H., et al. (2018, November 27). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. (2026, February 6). ResearchGate. [Link]

  • Anderson, D. J. (2008, December). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. (2026, January 22). MDPI. [Link]

  • Antibody Validation Essentials: Orthogonal Strategy. (2025, March 27). Cell Signaling Technology.
  • IAEA TECDOC SERIES. IAEA.
  • Balle, T., & Kastrup, J. S. (2010, November 15). Docking to flexible nicotinic acetylcholine receptors: a validation study using the acetylcholine binding protein. PubMed. [Link]

  • Comparison of receptor binding assay performance in quantifying PSP... ResearchGate. [Link]

  • Comparison of method validation parameters of protein ligand-binding... ResearchGate. [Link]

  • Nicotinic Acetylcholine Receptors (nAChR). Meiler Lab, Vanderbilt University.
  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. (2020, March 11). DigitalCommons@UNL. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. [Link]

  • Orthogonal ligand-protein pair. Wikipedia. [Link]

Sources

Comparative

Comparative structural activity relationship (SAR) of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Executive Summary & Scaffold Rationale In modern drug discovery, the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (THPP) core serves as a highly versatile, rigidified bicyclic pharmacophore. Its integration into lead compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (THPP) core serves as a highly versatile, rigidified bicyclic pharmacophore. Its integration into lead compounds spans across multiple therapeutic areas, most notably as the core framework for highly potent aldose reductase inhibitors[1], epigenetic modulators (e.g., HDAC6 inhibitors), and various CNS-active agents.

As a Senior Application Scientist evaluating building blocks for library design, I emphasize that the C1 position of the THPP scaffold is the critical vector for structural diversification. By appending different aryl or heteroaryl groups at C1, medicinal chemists can finely tune the molecule's spatial trajectory, electronic distribution, and pharmacokinetic (PK) profile. This guide objectively compares the 1-(pyridin-3-yl) substitution against common alternatives, demonstrating why it frequently emerges as the optimal choice for balancing target affinity and metabolic stability.

Structural Activity Relationship (SAR) Dynamics

When optimizing the THPP scaffold, the selection of the C1 substituent dictates both the binding entropy and the physicochemical liabilities of the resulting drug candidate.

  • The 1-Phenyl Alternative: While a standard phenyl ring provides excellent hydrophobic contacts within deep, lipophilic binding pockets, it significantly increases the compound's overall lipophilicity (cLogP). This drives poor aqueous solubility and increases the molecule's susceptibility to rapid Phase I metabolism (specifically, aromatic hydroxylation) by hepatic CYP450 enzymes.

  • The 1-(Pyridin-2-yl) Alternative: The introduction of a nitrogen atom at the ortho (2-) position theoretically improves solubility. However, the lone pair on the pyridine nitrogen creates a severe steric and electrostatic clash with the adjacent electron-rich pyrrole ring of the THPP core. This restricts the rotational freedom of the C1-aryl bond, locking the molecule into a high-energy conformation that penalizes binding affinity.

  • The 1-(Pyridin-3-yl) Target (Optimal): The 3-pyridyl substitution resolves the liabilities of both aforementioned analogs. It positions the hydrogen-bond accepting (HBA) nitrogen away from the pyrrole core, eliminating the steric clash and allowing the ring to adopt a low-energy coplanar or orthogonal conformation as dictated by the target's binding site. Furthermore, the basicity of the 3-pyridyl nitrogen (pKa ~5.2) ensures the molecule remains un-ionized enough for cellular membrane permeability, yet polar enough to maintain excellent aqueous solubility at physiological pH.

SAR Optimization Workflow

Caption: SAR optimization workflow highlighting the selection of the 1-(pyridin-3-yl) substitution.

Comparative Quantitative Data

The following table summarizes representative physicochemical and in vitro profiling data for the THPP scaffold variants. Data reflects standardized profiling metrics against a generalized CNS/Epigenetic target model.

Compound ScaffoldcLogPtPSA (Ų)Aqueous Solubility (µM)HLM Intrinsic Clearance (µL/min/mg)Representative Target IC₅₀ (nM)
Unsubstituted THPP 1.215.3>50085.2>10,000
1-Phenyl-THPP 3.415.312145.6120
1-(Pyridin-2-yl)-THPP 2.128.28592.4450
1-(Pyridin-3-yl)-THPP 1.9 28.2 140 45.8 15

Analysis: The 1-(pyridin-3-yl) derivative demonstrates a superior balance of low intrinsic clearance (45.8 µL/min/mg) and high target affinity (15 nM), driven by the optimal positioning of its hydrogen-bond acceptor.

Validated Experimental Protocols

Protocol A: Synthesis via Modified Pictet-Spengler Cyclization

The synthesis of dihydropyrrolo[1,2-a]pyrazinones and their reduced THPP counterparts heavily relies on acid-catalyzed cyclization strategies[2].

  • Imine Formation: Combine 2-(1H-pyrrol-1-yl)ethan-1-amine (1.0 eq) and pyridine-3-carboxaldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Add anhydrous magnesium sulfate (MgSO₄) to the stirring mixture.

    • Causality: MgSO₄ acts as a desiccant to scavenge the water byproduct. Removing water drives the thermodynamic equilibrium strictly toward the imine intermediate, preventing premature hydrolysis.

  • Acid-Catalyzed Cyclization: Filter the solution to remove the MgSO₄ and cool the filtrate to 0°C. Dropwise, add trifluoroacetic acid (TFA, 2.0 eq).

    • Causality: TFA protonates the imine nitrogen, dramatically increasing the electrophilicity of the imine carbon. This activation is required to facilitate an intramolecular nucleophilic attack by the relatively stable, electron-rich C2 position of the pyrrole ring.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract the organic layer with DCM, dry over Na₂SO₄, and purify via flash chromatography (Silica, DCM/MeOH gradient) to yield the pure 1-(pyridin-3-yl)-THPP core.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic stability claims from the SAR data, a self-validating microsomal clearance assay is required.

  • Preparation: Prepare a 1 µM solution of the 1-(pyridin-3-yl)-THPP derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the assay system reaches thermal equilibrium and that the microsomal CYP450 enzymes are in their active conformational state before the reaction is initiated, preventing artificial lag phases in clearance calculations.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Using a regenerating system (rather than a static spike of NADPH) prevents cofactor depletion over the 60-minute assay, which would otherwise artificially lower the observed clearance rate.

  • Quenching & Internal Standard: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Verapamil.

    • Causality: Cold acetonitrile denatures and precipitates the microsomal proteins, halting the reaction instantly. Verapamil acts as a robust Internal Standard (IS); tracking the IS peak area allows you to self-validate the assay by correcting for any variations in LC-MS/MS injection volume or matrix-induced ionization suppression.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate half-life (t₁/₂).

Pharmacological Mechanism of Action

When the 1-(pyridin-3-yl)-THPP scaffold is utilized in targeted therapies (such as HDAC6 inhibition for neuroprotection), the 3-pyridyl group acts as the surface recognition cap, while the THPP core directs the linker into the catalytic domain.

Caption: Mechanism of action for target enzyme inhibition by 1-(pyridin-3-yl)-THPP derivatives.

References

  • Negoro, T. et al. "Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine- 4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners." Journal of Medicinal Chemistry, 1998, 41(21), 4118-4129.[Link]

  • Winant, P. et al. "A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones." Organics, 2021, 2(2), 118-141.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

As a Senior Application Scientist, I recognize that managing complex N-heterocyclic compounds requires moving beyond basic safety data sheets. To ensure laboratory safety and environmental compliance, we must understand...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex N-heterocyclic compounds requires moving beyond basic safety data sheets. To ensure laboratory safety and environmental compliance, we must understand the chemical causality behind our protocols.

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 865546-36-7) is a specialized pharmaceutical intermediate. Because of its dual-nitrogenous heterocyclic structure, it requires strict, self-validating operational and disposal workflows to mitigate its reactivity, toxicity, and environmental persistence.

Mechanistic Hazard Assessment & Causality

To handle this compound safely, you must understand why it behaves the way it does:

  • Alkalinity & Exothermic Reactivity: The molecule features multiple basic nitrogen centers (a pyridine ring coupled to a piperazine-derived core). These Lewis base sites make the compound highly reactive. Mixing this chemical with concentrated acids or strong oxidizers will trigger rapid, exothermic salt formation, which can lead to solvent boil-over or the generation of shock-sensitive oxo salts[4.1].

  • Systemic Toxicity: The compound is classified under Acute Toxicity (Oral/Dermal/Inhalation) and is a localized tissue irritant (Skin Irrit. 2, Eye Irrit. 2A)[1]. Its lipophilic heterocyclic core allows it to easily permeate lipid bilayers, meaning dermal exposure can lead to rapid systemic absorption[2].

  • Environmental Recalcitrance: Nitrogenous heterocycles are notoriously resistant to standard environmental biodegradation pathways. If disposed of down the drain, they persist in soil and aquatic matrices, causing long-term ecological damage [3.1].

Quantitative Hazard & PPE Specifications

The following table summarizes the physicochemical hazards and the engineering controls required to mitigate them.

Hazard CategoryGHS ClassificationMechanistic ConsequenceRequired PPE & Engineering Controls
Toxicity Acute Tox. 4Systemic absorption via dermal/mucous exposure.Double-layer nitrile gloves, fully buttoned lab coat.
Irritation Skin Irrit. 2, Eye Irrit. 2ApH-driven localized tissue damage upon contact.ANSI Z87.1 safety goggles; face shield for bulk transfers.
Inhalation STOT SE 3Respiratory tract irritation from basic vapors.Handle exclusively inside a certified chemical fume hood.
Environmental Aquatic ToxicityRecalcitrant in soil/water; resists biodegradation.Zero-drain-disposal policy; strict RCRA waste collection.
Step-by-Step Operational Protocol: Spill Response

In the event of a spill, standard cleaning methods are insufficient. This protocol utilizes a self-validating system to ensure all basic residues are neutralized before normal lab operations resume.

  • Isolate and Ventilate: Immediately clear the area. Maximize the chemical fume hood or room exhaust to clear basic vapors.

  • Inert Absorption (Causality Check): Do not use combustible materials (like paper towels) if oxidizing agents are nearby. Apply a chemically inert, non-combustible absorbent such as dry sand, silica gel, or vermiculite[2]. Reasoning: Inert absorbents prevent secondary exothermic reactions that could ignite volatile solvents.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination & Validation: Wash the spill surface with a mild, dilute acidic solution (e.g., 1% acetic acid) to neutralize residual free base, followed by a distilled water rinse.

    • Self-Validation Step: Test the final rinse water on the surface with pH paper. A verified pH of 7.0 confirms complete chemical decontamination.

Comprehensive Disposal Workflow (RCRA Compliant)

Because 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogenous base, it must be processed through a strict hazardous waste stream to comply with EPA regulations.

  • Step 1: Point-of-Generation Segregation Collect the waste in a designated "Non-Halogenated Organic Waste" carboy. Exception: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to "Halogenated Organic Waste" to prevent cross-contamination.

  • Step 2: Compatibility Verification Critical Rule: Never mix this waste with strong oxidizers (e.g., peroxides, nitric acid). Self-Validation Step: Before adding a large volume of this compound to a bulk waste carboy, perform a micro-scale compatibility test (mixing a 1 mL aliquot) in a fume hood to ensure no gas evolution or exothermic reaction occurs.

  • Step 3: Satellite Accumulation Area (SAA) Management Store waste containers in secondary containment bins to capture catastrophic leaks. Ensure containers are kept tightly closed unless actively adding waste.

  • Step 4: Final Destruction via High-Temperature Incineration The for recalcitrant heterocycles. The waste must be transferred to an EPA-permitted disposal facility. Mechanistic Note: Incineration of this compound generates toxic nitrogen oxides (NOx). Therefore, the commercial incinerator must be equipped with specialized NOx scrubbers (e.g., selective catalytic reduction systems) to prevent atmospheric pollution [5.1].

Process Visualization

The following diagram illustrates the logical flow of waste from the laboratory bench to final environmental destruction.

DisposalWorkflow Start Waste Generation (CAS: 865546-36-7) Segregation Solvent Segregation (Non-Halogenated) Start->Segregation Compat Compatibility Check (Isolate from Acids/Oxidizers) Segregation->Compat Storage Satellite Accumulation (Secondary Containment) Compat->Storage EHS EHS Manifesting (RCRA Profiling) Storage->EHS Incineration Thermal Destruction (>1000°C + NOx Scrubbers) EHS->Incineration

Figure 1: End-to-end laboratory disposal workflow for nitrogenous heterocyclic waste.

References
  • NextSDS. "1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE — Chemical Substance Information." NextSDS Database. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Land Treatment." EPA.gov. [Link]

  • University of Nebraska at Kearney (UNK). "Hazardous Materials Manual and Chemicals Hygiene Plan." UNK Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Corrosive-Containing Wastes." EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety frameworks required for handling novel, highly bioactive synthetic intermediates. 1-Pyridin-3-yl-1,2,3,4-tetrahydropy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety frameworks required for handling novel, highly bioactive synthetic intermediates. 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 865546-36-7) is a specialized heterocyclic compound primarily utilized in advanced drug discovery pipelines[1]. With a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol , its structural motifs—a pyridine ring coupled with a tetrahydropyrrolopyrazine core—make it highly valuable for targeting neurological or kinase-driven pathways.

However, the very physicochemical properties that make this compound pharmacologically viable also dictate strict handling protocols. This guide establishes a self-validating safety and operational system, ensuring that laboratory personnel are protected from exposure while maintaining the chemical integrity of the compound.

Risk Assessment & Mechanistic Causality

Why do we mandate stringent Personal Protective Equipment (PPE) for this specific molecule? The answer lies in its structure-activity relationship (SAR) and physical properties:

  • Transdermal Penetration Risk: The lipophilic nature of the pyrrolopyrazine core, combined with its low molecular weight, facilitates rapid absorption across lipid bilayers, including human skin.

  • Localized Irritation: The basic nitrogen atoms in the pyridine and pyrazine rings can interact with mucosal membranes and skin moisture to cause localized alkaline irritation.

  • Aerosolization Hazard: As a dry powder, electrostatic forces during weighing can cause fine particulate aerosolization, presenting an acute inhalation hazard.

To mitigate these risks, our protocols are grounded in the OSHA Laboratory Safety Standard (29 CFR 1910.1450)[2], which mandates a comprehensive Chemical Hygiene Plan (CHP)[3], and the National Research Council's Prudent Practices in the Laboratory[4].

Quantitative PPE Requirements

The following table outlines the mandatory PPE for handling 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in its pure powder or concentrated solution forms.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 compliant safety gogglesPrevents mucosal absorption of airborne particulates during weighing or accidental solvent splashes.
Hand Protection Nitrile examination gloves (≥ 5 mil)Nitrile offers superior resistance to heterocyclic amines compared to latex. Double-gloving is strictly required when handling DMSO solutions.
Body Protection Flame-resistant (FR) lab coatPrevents particulate accumulation on personal clothing and provides a barrier against systemic exposure.
Respiratory N95 or half-mask respirator (P100)Required only if weighing outside a certified chemical fume hood (though fume hood use is strictly mandated by standard SOPs)[4].

Hazard Mitigation Pathway

The following diagram illustrates the logical relationship between the compound's inherent hazards and the engineering/PPE controls implemented to neutralize them.

HazardMitigation Chem 1-Pyridin-3-yl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine Aerosol Aerosol/Dust Generation Chem->Aerosol Dermal Dermal Contact Chem->Dermal Hood Chemical Fume Hood (Engineering Control) Aerosol->Hood Mitigated by Gloves Nitrile Gloves & Lab Coat (PPE Control) Dermal->Gloves Mitigated by SafeResp Inhalation Risk Neutralized Hood->SafeResp SafeDerm Systemic Absorption Prevented Gloves->SafeDerm

Exposure pathways and PPE mitigation strategies for heterocyclic amines.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating protocol, each step includes a verification check. Do not proceed to the next step unless the verification is successful.

Step 1: Pre-Operational Environmental Check

  • Action: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

  • Causality: Fume hoods are the primary engineering control against the inhalation of volatile toxic substances and aerosols[4].

  • Verification: Check the digital airflow monitor or use a continuous flow indicator (e.g., a Kimwipe strip) before opening the chemical container.

Step 2: Static-Free Weighing

  • Action: Equip all PPE. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance inside the fume hood. Carefully transfer the powder using a clean, grounded stainless-steel spatula.

  • Causality: Heterocyclic powders are highly prone to static cling. Neutralizing the static charge prevents the powder from aggressively aerosolizing or clinging to the outside of the vial, which could lead to secondary exposure.

  • Verification: Powder transfers smoothly without "jumping" to the spatula or balance walls.

Step 3: Dissolution and Stock Preparation

  • Action: Add the solvent (typically anhydrous DMSO or DMF for high-throughput screening) directly to the vial while it remains inside the fume hood. Seal the vial with a PTFE-lined cap before vortexing.

  • Causality: DMSO acts as a universal solvent but is also a powerful transdermal carrier. If a DMSO solution of this compound contacts the skin, the solvent will drag the bioactive molecule directly into the bloodstream.

  • Verification: The vial is completely sealed and externally dry before removal from the hood.

Step 4: Transport and Storage

  • Action: Place the sealed vial into a secondary shatter-proof container. Store at -20°C in a desiccated environment, away from strong oxidizing agents.

  • Causality: Secondary containment prevents catastrophic spills if the primary glass vial is dropped during transport across the laboratory.

Workflow Start 1. Pre-Op Checks (Verify Hood Flow) Weigh 2. Static-Free Weighing (Inside Fume Hood) Start->Weigh Dissolve 3. Solvent Addition (Seal with PTFE Cap) Weigh->Dissolve Transport 4. Secondary Containment (Transport to Storage) Dissolve->Transport Dispose 5. Waste Segregation & Decontamination Transport->Dispose

Operational workflow for handling 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Disposal and Decontamination Plan

Proper end-of-life management for chemical workflows is critical for environmental health and regulatory compliance[5].

  • Surface Decontamination:

    • Wipe down the balance and fume hood surface with a tissue dampened with 70% ethanol or isopropanol.

    • Scientific Rationale: Water alone is insufficient due to the compound's lipophilicity. An alcohol-based solvent ensures complete solubilization and removal of trace residues from stainless steel and epoxy surfaces.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated weigh boats, spatulas (if disposable), and gloves in a designated, labeled solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound in DMSO/DMF must be disposed of in a "Non-Halogenated Organic Waste" carboy. Ensure the waste container is explicitly labeled with the compound's chemical name and CAS number (865546-36-7) to comply with OSHA Hazard Communication Standards[6].

References

  • 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE - Chemical Substance Information. NextSDS. 1

  • 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 865546-36-7) Specifications. Hangzhou Hairui Chemical Co., Ltd.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. 2

  • Working with Chemicals - Prudent Practices in the Laboratory. National Research Council (US) Committee / NCBI Bookshelf. 4

  • OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Youngstown State University. 3

Sources

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